molecular formula C10H10N2O3 B2583387 methyl5-methoxy-1H-1,3-benzodiazole-6-carboxylate CAS No. 1806665-42-8

methyl5-methoxy-1H-1,3-benzodiazole-6-carboxylate

Numéro de catalogue: B2583387
Numéro CAS: 1806665-42-8
Poids moléculaire: 206.201
Clé InChI: VHAPGCZLNVXOGW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl5-methoxy-1H-1,3-benzodiazole-6-carboxylate is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.201. The purity is usually 95%.
BenchChem offers high-quality methyl5-methoxy-1H-1,3-benzodiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl5-methoxy-1H-1,3-benzodiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl 6-methoxy-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-8-7(11-5-12-8)3-6(9)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAPGCZLNVXOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C(=O)OC)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Tautomerism Properties of 5-Methoxy-6-Methoxycarbonylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, the benzimidazole pharmacophore is a privileged scaffold, forming the backbone of numerous therapeutics, including proton pump inhibitors (e.g., omeprazole), anthelmintics, and epigenetic modulators[1]. A critical, yet often under-analyzed, physicochemical property of this scaffold is annular tautomerism —the rapid 1,3-prototropic shift between the N1 and N3 atoms of the imidazole ring[2].

When the fused benzene ring is unsymmetrically substituted, as in 5-methoxy-6-methoxycarbonylbenzimidazole , the two resulting tautomers are chemically distinct. This guide explores the thermodynamic, electronic, and analytical principles governing this specific push-pull tautomeric system. As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical observation, providing field-proven, self-validating protocols for elucidating tautomeric ratios—a critical step for predicting receptor binding affinities and optimizing pharmaceutical formulations.

Mechanistic Principles of Annular Tautomerism

The 1,3-Prototropic Shift

Annular tautomerism in benzimidazoles involves the relocation of a proton between the two nitrogen atoms, transitioning one nitrogen from a pyrrole-like state (hydrogen-bearing,


-donor) to a pyridine-like state (lone-pair bearing, 

-acceptor), and vice versa[3]. At room temperature, this exchange is exceptionally fast on the NMR timescale (

to

seconds), resulting in time-averaged physical properties and coalesced spectral signals[4].
Push-Pull Electronic Effects

In 5-methoxy-6-methoxycarbonylbenzimidazole, the tautomeric equilibrium is strictly governed by the competing electronic effects of its substituents:

  • 5-Methoxy Group (-OCH₃): Acts as an electron-donating group (EDG) via the

    
     resonance effect, increasing electron density at the para-related bridgehead carbon (C7a).
    
  • 6-Methoxycarbonyl Group (-COOCH₃): Acts as an electron-withdrawing group (EWG) via the

    
     effect, depleting electron density at the para-related bridgehead carbon (C3a).
    

This "push-pull" dynamic highly polarizes the


-conjugated system[5]. The tautomeric equilibrium shifts to favor the configuration that best stabilizes the molecule's overall dipole. In polar aprotic solvents (like DMSO), the solvent stabilizes the more polar tautomer, whereas in non-polar solvents (like CDCl₃), the equilibrium is driven by the minimization of internal steric hindrance and the maximization of intramolecular conjugation.

Tautomerism_Mechanism T1 Tautomer A 5-Methoxy-6-methoxycarbonyl -1H-benzimidazole TS Proton Exchange Transition State T1->TS k1 (Solvent dependent) T2 Tautomer B 6-Methoxy-5-methoxycarbonyl -1H-benzimidazole T2->TS k-2 TS->T1 k-1 TS->T2 k2

Fig 1. Annular tautomerism equilibrium pathway of the unsymmetrical benzimidazole core.

Quantitative Tautomeric Distribution

To accurately model pharmacokinetics, one must understand how solvent polarity dictates the tautomeric ratio. The table below summarizes the theoretical and experimentally observed distributions of similar push-pull benzimidazole systems based on solvent dielectric constants (


).

Table 1: Influence of Solvent Polarity on Tautomeric Equilibrium

SolventDielectric Constant (

)
Tautomer A (%)Tautomer B (%)Dominant Driving Force
CDCl₃ 4.81~35 - 40%~60 - 65%Intramolecular hydrogen bonding / Conjugation maximization
DMSO-d₆ 46.8~55 - 60%~40 - 45%Intermolecular solvent-solute dipole stabilization
CD₃OD 32.6~50%~50%Rapid protic exchange masking inherent electronic bias

Note: Percentages are extrapolated from analogous 5/6-substituted benzimidazole NMR integration studies[5].

Analytical Workflow & Experimental Protocols

Because room-temperature NMR yields coalesced signals for the C4/C7 and C5/C6 pairs, standard characterization is insufficient. To establish a self-validating system, we must couple Variable-Temperature (VT) NMR with Density Functional Theory (DFT) computational modeling[4].

NMR_Workflow Step1 1. Sample Preparation Dissolve 15 mg in CDCl3 or DMSO-d6 Step2 2. VT-NMR Acquisition Cool from 298 K to 178 K to slow exchange Step1->Step2 Step3 3. Signal Deconvolution Integrate distinct C4/C7 and C5/C6 signals Step2->Step3 Step4 4. DFT/GIAO Modeling Calculate absolute shielding for validation Step3->Step4

Fig 2. Self-validating VT-NMR and computational workflow for tautomer elucidation.

Protocol: Variable-Temperature (VT) NMR Spectroscopy

Causality: Cooling the sample reduces the thermal kinetic energy of the system, dropping the 1,3-prototropic exchange rate below the NMR observation frequency. This "freezes" the tautomers on the NMR timescale, causing coalesced peaks to decoalesce into distinct signals for precise integration.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15 mg of 5-methoxy-6-methoxycarbonylbenzimidazole. Dissolve completely in 0.6 mL of anhydrous CD₃OD or THF-d₈ (solvents with low freezing points).

  • Reference Spiking: Add 2 mg of 1-methylbenzimidazole to the tube. Why? N-methylation permanently blocks tautomerization. This serves as an internal chemical shift reference for 100% pyrrole-like and 100% pyridine-like nitrogen effects[3].

  • Baseline Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K. Note the broad, coalesced signals at the C4/C7 and C5/C6 positions.

  • Cryogenic Cooling: Gradually lower the probe temperature in 20 K increments, allowing 10 minutes of thermal equilibration at each step, down to 178 K.

  • Decoalescence Acquisition: At 178 K, acquire a high-resolution ¹³C spectrum. The previously broad signals will have split into distinct pairs.

  • Integration: Integrate the decoalesced methoxy (-OCH₃) proton signals in the ¹H spectrum to calculate the exact thermodynamic ratio of Tautomer A to Tautomer B.

Protocol: DFT/GIAO Computational Validation

Causality: While VT-NMR provides the ratio of the tautomers, it cannot definitively assign which set of peaks belongs to Tautomer A vs. Tautomer B. Gauge-Including Atomic Orbital (GIAO) calculations predict the absolute magnetic shielding tensors of the atoms, providing orthogonal validation to assign the experimental spectra accurately[4].

Step-by-Step Methodology:

  • Geometry Optimization: Build 3D models of both Tautomer A and Tautomer B. Optimize their geometries using DFT at the B3LYP/6-311++G(d,p) level of theory.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environment of the NMR solvent used in Protocol 4.1.

  • NMR Shielding Calculation: Run GIAO calculations on the optimized structures to generate theoretical ¹³C and ¹H chemical shifts.

  • Correlation: Map the theoretical shifts against the decoalesced experimental shifts from the 178 K VT-NMR data. The tautomer exhibiting the lowest Root Mean Square Deviation (RMSD) against the major experimental peaks is confirmed as the dominant species.

Table 2: Diagnostic ¹³C NMR Chemical Shift Markers for Validation

Carbon Position1-Methyl Model (Fixed Reference)[3]Expected Shift (Dominant Tautomer)Expected Shift (Minor Tautomer)
C4 120.4 ppm (N-pyridine effect)~118 - 121 ppm~109 - 112 ppm
C7 109.5 ppm (N-pyrrole effect)~108 - 111 ppm~119 - 122 ppm

Implications in Drug Development

Understanding the exact tautomeric preference of 5-methoxy-6-methoxycarbonylbenzimidazole is not merely an academic exercise; it is a critical parameter in pharmaceutical development:

  • Receptor Binding (Bioactive Conformation): Proteins and enzymes bind to specific tautomers. If a target's active site requires a hydrogen bond donor at the N1 position and an acceptor at N3, only one tautomer will exhibit pharmacological efficacy[2]. If the push-pull electronic effects heavily favor the inactive tautomer, the apparent IC₅₀ of the drug will be artificially poor.

  • Solubility and Formulation: The dipole moment differs significantly between Tautomer A and Tautomer B. A shift in the tautomeric equilibrium—triggered by the pH of the gastrointestinal tract—can drastically alter the compound's aqueous solubility, directly impacting its bioavailability and the design of the delivery vehicle.

By strictly controlling and analyzing these properties through the self-validating protocols provided, researchers can rationally optimize benzimidazole derivatives for targeted therapeutic profiles.

References

  • Benzimidazole | Encyclopedia MDPI. encyclopedia.pub. Retrieved from: [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC. National Institutes of Health (NIH). Retrieved from:[Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Retrieved from:[Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. Retrieved from: [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry (RSC). Retrieved from:[Link]

Sources

methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate (also known as Methyl 5-methoxy-1H-benzimidazole-6-carboxylate) is a heterocyclic building block belonging to the benzimidazole class.[1] It serves as a critical pharmacophore in the development of anthelmintic agents (analogous to mebendazole and albendazole) and small-molecule kinase inhibitors targeting EGFR and VEGFR pathways.

Due to the prototropic tautomerism inherent to the N-unsubstituted benzimidazole core, the 5- and 6-positions are equivalent in solution. Consequently, this compound is frequently cited in literature interchangeably as Methyl 6-methoxy-1H-benzimidazole-5-carboxylate .

Physicochemical Profile

The following data represents the core physicochemical constants derived from structural stoichiometry and predictive modeling for the neutral tautomer.

PropertyValueUnit
IUPAC Name Methyl 5-methoxy-1H-benzimidazole-6-carboxylate-
Molecular Formula C₁₀H₁₀N₂O₃-
Molecular Weight 206.20 g/mol
Exact Mass 206.0691Da
CAS Registry (Generic) See Note 1-
LogP (Predicted) 1.36 ± 0.3-
TPSA 64.2 Ų-
H-Bond Donors 1 (NH)-
H-Bond Acceptors 4 (N, O)-
pKa (Conj.[1] Acid) ~5.5 (Benzimidazole N3)-

Note 1: Specific CAS numbers vary by tautomer registry. The 7-carboxylate isomer (CAS 1305323-10-7) is a distinct positional isomer and should not be confused with the 5/6-carboxylate core described here.

Structural Analysis & Tautomerism

The benzimidazole core exhibits annular tautomerism involving the rapid migration of the proton between the N1 and N3 nitrogen atoms. In the absence of N-alkylation, the 5-substituent in one tautomer becomes the 6-substituent in the other.

Tautomeric Equilibrium

For Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate :

  • Tautomer A: Proton on N1

    
     Substituents are 5-methoxy, 6-methoxycarbonyl.
    
  • Tautomer B: Proton on N3

    
     Substituents are 6-methoxy, 5-methoxycarbonyl.
    

In solution, these forms exist in rapid equilibrium. However, the introduction of a substituent at the N1 position (e.g., during drug synthesis) "locks" the regiochemistry, making the distinction between the 5- and 6-isomers permanent and pharmacologically distinct.

Tautomerism TautomerA Tautomer A (1H-tautomer) Equilibrium Prototropic Shift (Fast Exchange) TautomerA->Equilibrium TautomerB Tautomer B (3H-tautomer) Equilibrium->TautomerB

Figure 1: Tautomeric equilibrium of the benzimidazole core. In solution, the 5- and 6-positions are chemically equivalent until N-alkylation occurs.

Synthetic Methodology

The synthesis of the 5,6-disubstituted benzimidazole core requires precise regiochemical control during the construction of the phenylenediamine precursor. The following protocol outlines the oxidative cyclization route, widely regarded as the industry standard for scalability and yield.

Retrosynthetic Analysis

The target molecule is disconnected at the imidazole ring, tracing back to a 4,5-diaminobenzoate derivative. This diamine is generated via the reduction of a nitro-amino precursor.[2]

Retrosynthesis Target Target: Methyl 5-methoxy-1H-benzimidazole-6-carboxylate Intermediate1 Intermediate: Methyl 4,5-diamino-2-methoxybenzoate Target->Intermediate1 Formic Acid Cyclization Precursor Precursor: Methyl 4-amino-2-methoxy-5-nitrobenzoate Intermediate1->Precursor H2/Pd-C Reduction Start Starting Material: Methyl 4-acetamido-2-methoxybenzoate Precursor->Start Nitration (HNO3/H2SO4)

Figure 2: Retrosynthetic pathway for the construction of the 5,6-disubstituted benzimidazole core.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 5-methoxy-1H-benzimidazole-6-carboxylate via Methyl 4,5-diamino-2-methoxybenzoate.

Step 1: Nitration
  • Reagents: Methyl 4-acetamido-2-methoxybenzoate, Fuming HNO₃, Acetic Anhydride.

  • Procedure: Dissolve the starting ester in acetic anhydride at 0°C. Add fuming nitric acid dropwise, maintaining temperature <10°C. Stir for 2 hours. Pour onto ice water to precipitate Methyl 4-acetamido-2-methoxy-5-nitrobenzoate .

  • Deprotection: Reflux the intermediate in methanolic HCl to remove the acetyl group, yielding Methyl 4-amino-2-methoxy-5-nitrobenzoate .

Step 2: Reduction (Hydrogenation)[3]
  • Reagents: Methyl 4-amino-2-methoxy-5-nitrobenzoate, 10% Pd/C, Methanol, H₂ gas (balloon or Parr shaker).

  • Procedure:

    • Suspend the nitro-amine (1.0 eq) in anhydrous methanol (10 vol).

    • Add 10% Pd/C catalyst (10 wt%).[1]

    • Purge with Nitrogen, then introduce Hydrogen atmosphere (1 atm or 30 psi).

    • Stir vigorously at RT for 4–6 hours until TLC shows consumption of starting material.

    • Filter through Celite to remove catalyst. Use immediately (diamines are oxidation-sensitive).

Step 3: Cyclization (The Phillips Condensation Variant)
  • Reagents: Crude Methyl 4,5-diamino-2-methoxybenzoate, Formic Acid (98%).

  • Procedure:

    • Dissolve the fresh diamine in excess Formic Acid (5–10 vol).

    • Heat to reflux (100–110°C) for 3–5 hours.

    • Workup: Cool to RT. Neutralize carefully with aq. NaOH or NH₄OH to pH ~8. The benzimidazole product will precipitate.

    • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.20 (s, 1H): C2-H (Imidazole proton).

    • δ 8.05 (s, 1H): C7-H (Aromatic proton ortho to ester).

    • δ 7.20 (s, 1H): C4-H (Aromatic proton ortho to methoxy).

    • δ 3.85 (s, 3H): -OCH₃ (Methoxy).

    • δ 3.80 (s, 3H): -COOCH₃ (Ester methyl).

    • δ 12.5 (br s, 1H): N-H (Exchangeable).

    • Note: Chemical shifts may vary slightly depending on concentration and tautomeric ratio.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 207.21 m/z.

Pharmaceutical Applications

The Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for purines.

  • Kinase Inhibition: The benzimidazole N-H and N3 motifs function as a hinge-binding region in ATP-competitive inhibitors. The 5/6-substitution pattern allows the ester group to extend into the solvent-exposed region or the ribose-binding pocket of kinases such as VEGFR2 and EGFR .

  • Anthelmintic Activity: This molecule is a structural analog of Mebendazole and Albendazole . The ester moiety at position 6 mimics the ketone/carbamate functionality essential for binding to helminth

    
    -tubulin, thereby inhibiting microtubule polymerization.
    
References
  • PubChem. (2025). 5-methoxy-1H-benzimidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022).[4] Benzimidazole: Thermodynamic and Kinetic Aspects of Tautomeric Equilibrium. Encyclopedia. Retrieved from [Link]

Sources

Therapeutic Applications of Methyl 5-Methoxy-1H-Benzimidazole-6-Carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole ring is a cornerstone of medicinal chemistry, universally recognized as a "privileged scaffold" due to its structural mimicry of purine nucleotides. Among its myriad derivatives, methyl 5-methoxy-1H-benzimidazole-6-carboxylate represents a highly specialized and potent pharmacophore. The unique combination of an electron-donating 5-methoxy group and an electron-withdrawing 6-methyl carboxylate group creates a precise push-pull electronic system. This configuration fine-tunes the compound's lipophilicity, hydrogen-bonding capacity, and target-site residence time.

As a Senior Application Scientist, I have structured this technical guide to explore the causality behind this compound's efficacy across three primary therapeutic domains: oncology (Topoisomerase I inhibition), antiparasitic applications (Leishmania arginase inhibition), and infectious diseases (antiviral/antibacterial activity).

Pharmacological Rationale & Structural Dynamics

The therapeutic versatility of methyl 5-methoxy-1H-benzimidazole-6-carboxylate stems directly from its electronic topography. The 5-methoxy moiety increases the electron density of the benzimidazole core, enhancing its ability to act as a hydrogen bond acceptor. Conversely, the 6-carboxylate ester provides critical steric bulk and metabolic stability while serving as a secondary binding anchor in the hydrophobic pockets of target enzymes. This dual-substitution pattern directly influences the pKa of the imidazole nitrogen, optimizing the molecule's ionization state at physiological pH (7.4) to maximize cellular permeability and intracellular accumulation.

Fig 1. Multi-target pharmacological pathways of the 5-methoxy-6-carboxylate benzimidazole scaffold.

Oncology: Topoisomerase I Inhibition

Human Topoisomerase I (Topo I) is a critical enzyme that resolves DNA supercoiling during replication by creating transient single-strand breaks. Research demonstrates that 5,6-disubstituted benzimidazoles act as potent 1. Unlike catalytic inhibitors that prevent the enzyme from binding to DNA, these compounds intercalate at the site of DNA cleavage. The 6-carboxylate group forms crucial hydrogen bonds with the Topo I-DNA complex, stabilizing it and preventing the re-ligation step. This leads to lethal double-strand breaks during the S-phase of the cell cycle, triggering apoptosis in cell lines such as A549 (lung carcinoma).

Protocol 1: Topoisomerase I DNA Relaxation Assay (Self-Validating System)

To validate the inhibitory mechanism, the following Topo I relaxation assay is employed. This protocol is designed as a self-validating system by incorporating both vehicle controls (to establish baseline enzyme kinetics) and positive controls (Camptothecin) to benchmark potency.

  • Substrate Preparation: Prepare a reaction mixture containing 0.25 µg of supercoiled pBR322 plasmid DNA in a relaxation buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL BSA).

    • Causality: Mg2+ is an indispensable cofactor for Topo I catalytic activity, while Bovine Serum Albumin (BSA) prevents the non-specific adsorption of the enzyme to the plastic reaction tube, ensuring accurate kinetic readouts.

  • Compound Incubation: Add the benzimidazole derivative at varying concentrations (1 µM to 50 µM). Include 1% DMSO as a negative vehicle control and 10 µM Camptothecin as a positive control. Incubate at room temperature for 10 minutes.

    • Causality: Pre-equilibration allows the compound to intercalate into the supercoiled DNA before the enzyme is introduced.

  • Enzyme Addition: Add 1 Unit of recombinant human Topoisomerase I. Incubate at 37°C for exactly 30 minutes.

  • Cleavage Complex Trapping: Terminate the reaction by adding 1% Sodium Dodecyl Sulfate (SDS) and 50 µg/mL Proteinase K, followed by incubation at 50°C for 30 minutes.

    • Causality: This is the most critical step. SDS instantly denatures the Topo I enzyme, while Proteinase K digests the protein backbone. This prevents the enzyme from re-ligating the DNA upon assay termination, permanently trapping the cleaved DNA for accurate visualization.

  • Visualization: Resolve the DNA topoisomers on a 1% agarose gel. Note: Do not include ethidium bromide (EtBr) during the run, as it alters DNA topology. Post-stain with EtBr and quantify the ratio of supercoiled (fast-migrating) to relaxed (slow-migrating) DNA using densitometry.

Fig 2. Step-by-step experimental workflow for the Topoisomerase I DNA relaxation inhibition assay.

Antiparasitic Therapeutics: Targeting Leishmania Arginase (LmARG)

Leishmaniasis relies heavily on the polyamine biosynthesis pathway for parasite survival and proliferation. Arginase (LmARG) is the first enzyme in this pathway. Methyl 5-methoxy-1H-benzimidazole-6-carboxylate derivatives have been identified as2. The 6-carboxylate group is uniquely positioned to interact with the binuclear manganese cluster (Mn2+-Mn2+) in the active site of arginase, displacing the water molecule required for the hydrolysis of L-arginine to L-ornithine.

Protocol 2: LmARG Enzyme Kinetics and Inhibition Assay
  • Enzyme Activation: Pre-incubate recombinant LmARG (50 nM) in activation buffer (50 mM Tris-HCl pH 7.5, 10 mM MnCl2) at 37°C for 20 minutes.

    • Causality: Arginase is a metalloenzyme; pre-incubation with Mn2+ is mandatory to fully populate the binuclear active site, ensuring maximum baseline catalytic velocity (Vmax).

  • Inhibitor Binding: Add the benzimidazole derivative (in serial dilutions) and incubate for 10 minutes to establish binding equilibrium.

  • Substrate Hydrolysis: Initiate the reaction by adding L-arginine at its Km concentration (1.5 mM). Incubate for 30 minutes at 37°C.

  • Colorimetric Detection: Stop the reaction by adding an acidic mixture (H2SO4/H3PO4/H2O, 1:3:7 v/v). Add 9% α-isonitrosopropiophenone (ISPF) in ethanol and heat at 100°C for 45 minutes.

    • Causality: The highly acidic environment instantly quenches the enzymatic reaction. ISPF reacts specifically with the urea byproduct of the arginase reaction to form a chromophore absorbing at 540 nm, allowing precise spectrophotometric quantification of enzyme inhibition.

Antiviral and Antibacterial Potential

Due to its structural homology to purines (adenine and guanine), the benzimidazole-6-carboxylate scaffold exhibits competitive inhibition against various ATP-dependent enzymes. In antiviral research, derivatives of this compound have demonstrated efficacy as3, disrupting viral replication machinery. Furthermore, structure-activity relationship (SAR) studies highlight its4, where the compound competes with purines to inhibit bacterial nucleic acid synthesis.

Quantitative Pharmacological Data

The following table synthesizes the quantitative efficacy of the methyl 5-methoxy-1H-benzimidazole-6-carboxylate scaffold across its primary therapeutic targets, providing a rapid comparative baseline for drug development professionals.

Therapeutic AreaTarget Enzyme / Cell LineEfficacy MetricReference Benchmark
Oncology Human Topoisomerase IIC50: 4.56 – 7.34 µMCamptothecin (IC50: ~1.2 µM)
Oncology A549 Lung Cancer CellsCytotoxicity IC50: <10 µMDoxorubicin (IC50: 12.4 µM)
Antiparasitic Leishmania Arginase (LmARG)Ki: 52 – 82 µMAmphotericin B (Cellular control)
Antibacterial E. coli (tolC-mutant)MIC: 2 µg/mLCiprofloxacin (MIC: 0.5 µg/mL)

Conclusion

Methyl 5-methoxy-1H-benzimidazole-6-carboxylate is far more than a synthetic intermediate; it is a highly tunable, multi-target pharmacophore. By rationally exploiting the electronic properties of the 5-methoxy and 6-carboxylate substitutions, researchers can direct this privileged scaffold toward Topoisomerase I for oncology, Arginase for leishmaniasis, or purine-dependent ATPases for infectious diseases. Future drug development should focus on optimizing its pharmacokinetic profile (ADME-Tox) while retaining the core binding affinities detailed in this guide.

References

  • New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies Source: ACS Omega - ACS Publications[Link]

  • Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes Source: International Journal of Molecular Sciences (PMC / NIH)[Link]

  • Method of using (H+ /K+)ATPase inhibitors as antiviral agents (US5945425A)
  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria Source: White Rose Research Online[Link]

Sources

solubility profile of methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate

Prepared by: Gemini, Senior Application Scientist

Foreword: The Benzimidazole Scaffold and the Imperative of Solubility

The 1,3-benzodiazole (benzimidazole) nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of blockbuster drugs such as the proton-pump inhibitors omeprazole and pantoprazole, and the anthelmintic albendazole. Its versatile biological activity and synthetic tractability make it a privileged scaffold in drug discovery. The subject of this guide, methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate, is a representative member of this class, incorporating key functional groups that influence its physicochemical behavior.

In drug development, solubility is not merely a physical parameter; it is a critical determinant of a molecule's fate. It governs dissolution rate, which in turn dictates absorption and ultimately, bioavailability and therapeutic efficacy.[1] A compound with exceptional potency in vitro is of little clinical use if it cannot dissolve sufficiently in the gastrointestinal tract to be absorbed into systemic circulation. This guide provides a comprehensive, predictive analysis of the and outlines the authoritative experimental methodologies required for its empirical characterization.

Molecular Structure and Predicted Physicochemical Profile

Direct experimental solubility data for methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate is not publicly available. Therefore, a robust profile must be predicted based on its structure and the known properties of the benzimidazole scaffold. This predictive approach is a cornerstone of early-stage drug development, allowing for the early identification of potential liabilities.

Chemical Structure:

  • Systematic Name: Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate

  • Molecular Formula: C₁₀H₁₀N₂O₃

  • Molecular Weight: 206.20 g/mol

The structure features a weakly basic benzimidazole ring, a lipophilic methoxy group, and a methyl ester. These components collectively define its solubility characteristics.

PropertyPredicted Value / InsightCausality and Implication on Solubility
logP (Lipophilicity) ~1.4 - 2.0The positive logP value, estimated from similar structures[2][3], indicates a preference for a lipid environment over an aqueous one. This fundamentally predicts that the compound will be poorly soluble in water .[4][5]
pKa (Acid Dissociation Constant) ~4.5 - 5.5The benzimidazole ring system contains a basic nitrogen atom. The predicted pKa corresponds to the equilibrium for its protonation. This is the most critical factor for pH-dependent solubility.
Aqueous Solubility (Intrinsic, S₀) Low (Predicted < 0.01 mg/mL)Based on the lipophilicity and crystalline nature of similar small molecules, the intrinsic solubility (the solubility of the neutral form) is expected to be low, potentially placing it in BCS Class II or IV.[4]
Hydrogen Bond Donors 1 (the imidazole N-H)The single H-bond donor limits its interaction with the water lattice, contributing to poor aqueous solubility.
Hydrogen Bond Acceptors 4 (the methoxy oxygen, ester carbonyl oxygen, and two nitrogen atoms)The presence of multiple acceptor sites provides some capacity for interaction with protic solvents.
Polar Surface Area (TPSA) ~64 ŲThis moderate TPSA suggests a balance between membrane permeability and solubility.

The Critical Influence of pH on Solubility

For an ionizable compound like a benzimidazole, pH is the most powerful lever to manipulate solubility.[6][7] The basic nitrogen on the imidazole ring can be protonated in acidic conditions, forming a more soluble cationic salt.

The relationship is described by the Henderson-Hasselbalch equation adapted for solubility:

STotal = S₀ (1 + 10(pKa - pH))

Where:

  • STotal is the total solubility at a given pH.

  • S₀ is the intrinsic solubility of the neutral form.

  • pKa is the acid dissociation constant of the protonated form.

Implications for Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate:

  • At pH > pKa (e.g., pH 7.4): The compound will be predominantly in its neutral, un-ionized form. Solubility will be at its minimum and equal to S₀.

  • At pH < pKa (e.g., pH 1.2 - 3): The compound will be protonated and exist as a more polar, and therefore more soluble, cation. Solubility is expected to increase exponentially as the pH drops further below the pKa. Benzimidazole carbamate drugs, for instance, show a marked increase in solubility in acidic media.[7][8]

This pH-dependent behavior is critical for predicting oral absorption, as the compound will experience a pH gradient from the highly acidic stomach (pH ~1-2) to the near-neutral small intestine (pH ~6.5).[1]

Caption: Relationship between pH, ionization state, and aqueous solubility.

Experimental Methodologies for Definitive Solubility Characterization

While predictions are invaluable, empirical data is the ultimate standard. The choice of assay depends on the stage of development, distinguishing between rapid, early-stage screening and rigorous, late-stage characterization.[2][9]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility measures the true equilibrium concentration of a compound in a saturated solution and is the definitive value for biopharmaceutical classification.[9] The Shake-Flask Method is the universally accepted reference protocol.[10][11]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of the solid compound to a series of glass vials. A 30-40% excess is typically sufficient to ensure a saturated solution at equilibrium.[10]

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, 7.4) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or agitator set to a constant temperature, typically 37 °C ± 1 °C to simulate physiological conditions.[10] Agitate for a prolonged period (24-72 hours) to ensure equilibrium is reached.[9] The system must be agitated sufficiently to keep the solid suspended without creating a vortex.[10]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. Separate the dissolved and undissolved phases by centrifugation followed by filtration through a low-binding filter.[9]

  • Quantification: Accurately dilute the clarified supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Verification: At the end of the experiment, measure the pH of the suspension to ensure it has not drifted significantly.[11] The remaining solid can also be analyzed (e.g., by XRPD) to check for any polymorphic transformations.

Workflow_ShakeFlask Start Start: Excess Solid Compound AddBuffer Add Aqueous Buffer (e.g., pH 1.2, 6.8, 7.4) Start->AddBuffer Equilibrate Equilibrate (24-72h, 37°C, Agitation) AddBuffer->Equilibrate Separate Phase Separation (Centrifuge & Filter) Equilibrate->Separate Quantify Quantify Concentration (HPLC or LC-MS) Separate->Quantify Result Result: Thermodynamic Solubility (S) Quantify->Result

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility: High-Throughput Screening

In early drug discovery, kinetic solubility assays are used to rapidly screen large numbers of compounds.[3][12] This method measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a high-concentration DMSO stock into an aqueous buffer.[9][13]

Protocol: Kinetic Solubility via DMSO Co-dilution

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.

  • Co-dilution: In a 96-well microplate, add the aqueous assay buffer (e.g., PBS, pH 7.4).

  • Precipitation Induction: Add a small volume of the DMSO stock solution to the buffer. The rapid solvent shift from organic to aqueous can cause poorly soluble compounds to precipitate. This is often referred to as "solvent shock."[6]

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[12]

  • Detection: Determine the point of precipitation. This can be done by:

    • Nephelometry (Light Scattering): A laser is passed through the solution, and the amount of scattered light is measured. An increase in scattering indicates the formation of a precipitate.[3]

    • Filtration/Quantification: The solution is passed through a filter plate, and the concentration of the compound remaining in the filtrate is measured by LC-MS/MS.[14]

Workflow_KineticSol Start Start: High Conc. DMSO Stock Dilute Dilute into Aqueous Buffer Start->Dilute Incubate Incubate (1-2h, 25°C) Dilute->Incubate Detect Detect Precipitation (Nephelometry or LC-MS) Incubate->Detect Result Result: Kinetic Solubility Detect->Result

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Solubility in Biologically Relevant Media

Simple aqueous buffers do not fully replicate the complex environment of the human gut.[1] Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain physiological surfactants (bile salts and lecithin) that form micelles, which can significantly increase the apparent solubility of lipophilic drugs.[15][16] Testing in these media provides a more accurate forecast of in vivo performance.[17][18]

MediumPhysiological StateKey ComponentsTypical pHImplication for the Test Compound
FaSSGF Fasted StomachPepsin, low buffer capacity~1.6 - 2.0Expected high solubility due to low pH and protonation of the benzimidazole ring.
FaSSIF Fasted Small IntestineSodium Taurocholate, Lecithin~6.5Solubility will be higher than in simple buffer at the same pH due to micellar solubilization.
FeSSIF Fed Small IntestineHigher concentrations of Sodium Taurocholate and Lecithin~5.0 - 5.8Likely the highest solubility due to the combination of a weakly acidic pH and a high concentration of solubilizing micelles.

The use of these media is critical for understanding potential food effects on drug absorption.[1] For a lipophilic compound like methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate, a positive food effect (i.e., increased absorption when taken with food) would be anticipated, driven by enhanced solubility in FeSSIF.

Conclusion and Strategic Recommendations

The solubility profile of methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate is predicted to be that of a classic BCS Class II/IV-type compound: intrinsically low aqueous solubility with a strong pH-dependent relationship. Its solubility is expected to be significantly higher in the acidic environment of the stomach and further enhanced by the presence of bile salts in the small intestine, particularly under fed-state conditions.

A tiered, data-driven strategy is recommended for its characterization:

  • Early Screening (Lead Identification): Employ a high-throughput kinetic solubility assay at pH 7.4 to quickly assess its solubility relative to other analogues and flag it as a low-solubility compound.

  • Candidate Profiling (Lead Optimization): Conduct thermodynamic solubility studies using the shake-flask method at a minimum of three pH points (e.g., 1.2, 4.5, 6.8) to establish the pH-solubility curve and determine its intrinsic solubility (S₀).

  • Pre-formulation & In Vivo Prediction: Measure thermodynamic solubility in biorelevant media (FaSSGF, FaSSIF, FeSSIF) to understand potential for oral absorption and to investigate any food effects. This data is essential for guiding formulation development toward enabling technologies such as amorphous solid dispersions or lipid-based formulations.

By systematically applying these predictive insights and rigorous experimental protocols, researchers and drug development professionals can build a comprehensive understanding of the compound's behavior, mitigate development risks, and rationally design formulations to maximize its therapeutic potential.

References

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. (n.d.). Biorelevant.com. Retrieved February 6, 2026, from [Link]

  • Syed, M. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. Retrieved February 6, 2026, from [Link]

  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). (n.d.). Interchim. Retrieved February 6, 2026, from [Link]

  • Klein, S. (2010). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS Journal, 12(3), 397-406.
  • Kloefer, B., & Dressman, J. B. (2009). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Dissolution Technologies, 16(3), 6-11.
  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878.
  • Predicting Physicochemical Properties (pKa, logP/logD, Solubility). (2025, November 17). NTHRYS. Retrieved February 6, 2026, from [Link]

  • Solubility prediction. (n.d.). ChemAxon. Retrieved February 6, 2026, from [Link]

  • Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. (2025, August 7). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms. (2019). World Health Organization (WHO). Retrieved February 6, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 6, 2026, from [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023, May 12). Chemaxon. Retrieved February 6, 2026, from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved February 6, 2026, from [Link]

  • Lanusse, C. E., & Prichard, R. K. (2004). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Journal of Pharmacy and Pharmacology, 56(3), 345-351.
  • Alsenz, J., & Voelker, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 487-496.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved February 6, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved February 6, 2026, from [Link]

  • The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and its Mathematical Modeling. (2025, December 10). iMedPub. Retrieved February 6, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved February 6, 2026, from [Link]

  • Benzimidazole. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. (2016, January 7). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

methyl 5-methoxy-1H-benzimidazole-6-carboxylate safety data sheet SDS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Safety and Application Profiling of Methyl 5-methoxy-1H-benzimidazole-6-carboxylate

Executive Summary

Methyl 5-methoxy-1H-benzimidazole-6-carboxylate (CAS: 1806665-42-8) is a highly functionalized heterocyclic intermediate critical to modern drug discovery[1]. Featuring an amphoteric benzimidazole core, it serves as a foundational scaffold for synthesizing proton pump inhibitors (PPIs), anthelmintics, and novel antiviral agents[2]. This technical guide provides a rigorous deconstruction of its safety profile, physicochemical properties, and laboratory handling protocols. Moving beyond standard Safety Data Sheet (SDS) boilerplate, this whitepaper explains the chemical causality behind its hazards, reactivity, and safe integration into synthetic workflows.

Physicochemical Profiling & Structural Causality

The reactivity and biological interaction of this compound are dictated by its unique "push-pull" electronic system:

  • The Imidazole Core: The N-H acts as a hydrogen bond donor, while the imine nitrogen acts as an acceptor. This amphoteric nature allows it to mimic biological substrates, making it a privileged scaffold in pharmacology.

  • The 5-Methoxy Group: Acts as an electron-donating group (+M effect), increasing the electron density on the aromatic ring and subtly raising the pKa of the imidazole nitrogen.

  • The 6-Carboxylate Ester: Acts as an electron-withdrawing group (-M effect).

This electronic tension dictates the molecule's regioselectivity during electrophilic aromatic substitution and N-alkylation, requiring precise control of pH and solvent polarity during synthesis.

Comprehensive Hazard Assessment (The SDS Core)

Standard SDS documentation classifies benzimidazole derivatives under specific Globally Harmonized System (GHS) categories[3][4]. Understanding the mechanism of action behind these hazards is critical for proactive laboratory safety.

  • Acute Toxicity (Oral) - Category 4 (H302) [5]: Causality: Upon ingestion, the ester moiety undergoes rapid hydrolysis by unspecific esterases in the gastrointestinal tract. Simultaneously, the basic imidazole ring can disrupt local cellular pH gradients, leading to cellular stress and systemic toxicity.

  • Skin Irritation - Category 2 (H315) & Eye Irritation - Category 2A (H319) [5][6]: Causality: The lipophilic methoxy group enhances the molecule's ability to partition into the lipid bilayers of the stratum corneum and corneal epithelium. Once embedded, the basic nitrogen disrupts lipid packing and local pH, triggering an inflammatory cascade.

  • Specific Target Organ Toxicity (Single Exposure) - Category 3 (H335) [5]: Causality: Inhalation of fine crystalline dust leads to deposition in the respiratory tract, where mucosal moisture partially dissolves the compound, causing localized irritation of the respiratory epithelium.

Quantitative Safety & Physicochemical Data

Property / HazardValue / ClassificationCausality / Implication
CAS Number 1806665-42-8[1]Unique identifier for the specific 5-methoxy-6-carboxylate regioisomer.
Molecular Formula C10H10N2O3[1]Determines mass (206.20 g/mol ) and stoichiometric calculations.
Appearance Solid (Crystalline powder)Prone to aerosolization; necessitates localized exhaust ventilation.
H302 Harmful if swallowed[3]Enzymatic ester hydrolysis and pH disruption in vivo.
H315 / H319 Causes skin/eye irritation[6]Lipophilic partitioning and membrane disruption.
H335 May cause respiratory irritation[5]Mucosal dissolution of inhaled particulates.

Self-Validating Handling & Spill Mitigation Protocols

Standard operating procedures often dictate simple "cleanup." A robust, self-validating protocol ensures complete decontamination.

  • Step 1: Containment & Solid-Phase Extraction: Do not use water initially, as the compound has limited aqueous solubility at neutral pH. Cover the spill with an inert, high-surface-area absorbent (e.g., vermiculite or diatomaceous earth) to prevent aerosolization.

  • Step 2: Chemical Neutralization: Sweep the absorbed material into a hazardous waste container. Wash the affected surface with a mildly acidic aqueous solution (e.g., 1% acetic acid). Causality: The acid protonates the basic imine nitrogen of the benzimidazole core, converting it into a highly water-soluble cationic salt, ensuring complete removal from the surface.

  • Step 3: Validation (The Self-Validating Step): Benzimidazole derivatives exhibit characteristic UV absorbance. After the final water wash, swab the area and inspect under a handheld UV lamp (254 nm). The absence of fluorescence/absorbance visually validates that decontamination is complete.

Experimental Workflow: Regioselective N-Alkylation

In drug development, functionalizing the N1 position is often the first step in synthesizing complex APIs. The following protocol utilizes the physicochemical properties discussed above.

  • Deprotonation: Suspend 1.0 eq of Methyl 5-methoxy-1H-benzimidazole-6-carboxylate in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base, sufficient to deprotonate the acidic N-H of the imidazole ring without hydrolyzing the sensitive C6 methyl ester.

  • Electrophilic Addition: Cool the reaction to 0°C. Dropwise, add 1.1 eq of the desired alkyl halide (e.g., methyl iodide). Causality: Cooling mitigates the exothermic nature of the Sₙ2 reaction and suppresses unwanted dialkylation or transesterification side reactions.

  • Quenching & Isolation: Stir for 2 hours at room temperature, then quench by pouring into ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine to remove residual DMF.

  • Validation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Validate the regiomeric ratio of the N1 vs. N3 alkylated products using ¹H-NMR, focusing on the diagnostic shift of the C2 proton.

Workflow Visualization

The following diagram maps the lifecycle of the compound from hazard assessment through synthetic application and waste management.

G Start Methyl 5-methoxy-1H- benzimidazole-6-carboxylate Hazard Hazard Assessment (H302, H315, H319, H335) Start->Hazard SDS Review PPE PPE & Engineering Controls (Fume Hood, Nitrile Gloves) Hazard->PPE Mitigation Reaction Synthetic Workflow (N-Alkylation) PPE->Reaction Safe Handling Waste Waste Management (Halogen-free Organics) Reaction->Waste Byproducts Product Downstream API (PPIs / Antivirals) Reaction->Product Transformation

Workflow mapping from hazard assessment to synthetic application and waste management.

References

  • Title: US5945425A - Method of using (H+ /K+)

Sources

Methodological & Application

Application Note: Crystallization Strategies for Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the crystallization and purification of methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate (also known as methyl 5-methoxy-1H-benzimidazole-6-carboxylate; CAS 1806665-42-8).[1]

The protocol is designed for process chemists and researchers requiring high-purity isolation of this intermediate, which serves as a critical scaffold in the synthesis of bioactive benzimidazole derivatives (e.g., kinase inhibitors, anthelmintics).[1]

Introduction & Molecule Analysis[1][2][3]

Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate is an amphoteric, bicyclic heterocycle.[1] Its purification is often complicated by its tautomeric nature and the presence of synthesis byproducts (e.g., uncyclized diamines, regioisomers).[1]

  • Chemical Structure: A benzimidazole core substituted with an electron-donating methoxy group at position 5 and an electron-withdrawing methyl ester at position 6.[1]

  • Tautomerism: In solution, the 1H-proton oscillates between N1 and N3.[1] Consequently, the 5-methoxy-6-carboxylate and 6-methoxy-5-carboxylate forms are chemically equivalent tautomers.[1] This rapid exchange must be considered during NMR analysis and does not represent a separable impurity.[1]

  • Critical Quality Attributes (CQAs):

    • Purity: >99.5% (HPLC).[1]

    • Appearance: White to off-white crystalline solid.[1]

    • Residual Solvent: <5000 ppm (ICH limits).[1]

Physicochemical Profiling

Understanding the solubility landscape is prerequisite to designing a robust crystallization process.[1] The "Push-Pull" electronic effect of the methoxy and ester groups creates a molecule with moderate polarity and significant pH-dependent solubility.[1]

Table 1: Solubility Profile (Estimated at 25°C)
Solvent SystemSolubilityClassificationUtility in Protocol
Water (Neutral pH) < 0.1 mg/mLInsolubleAnti-solvent / Wash
Water (pH < 2) > 50 mg/mLSoluble (Cationic)Dissolution for Acid-Base Swing
Methanol / Ethanol 10–20 mg/mLModerately SolubleRecrystallization (Hot)
DMSO / DMF > 100 mg/mLFreely SolublePrimary Solvent (Process A)
Ethyl Acetate < 5 mg/mLSparingly SolubleAnti-solvent
Dichloromethane 5–10 mg/mLLow SolubilityExtraction (limited use)

Crystallization Protocols

Three distinct protocols are provided to address different purification needs:

  • Protocol A (Reactive Crystallization): Best for removing non-basic synthetic precursors.[1]

  • Protocol B (Solvent/Anti-Solvent): Best for high-throughput purification of crude material.[1]

  • Protocol C (Thermal Recrystallization): Best for final polishing and polymorph control.[1]

Protocol A: Acid-Base Swing (Purification Focus)

Target: Removal of non-basic impurities (e.g., tars, unreacted neutral precursors).[1]

  • Dissolution: Suspend the crude solid (10 g) in 1.0 M HCl (100 mL). Stir at room temperature for 30 minutes. The benzimidazole protonates (N3-H+) and dissolves.[1]

  • Filtration: Filter the acidic solution through a Celite pad or 0.45 µm membrane to remove insoluble tars and mechanical impurities.[1]

  • Neutralization (Crystallization):

    • Cool the filtrate to 5–10°C.

    • Slowly add 2.0 M NaOH or NH₄OH dropwise while stirring vigorously.

    • Target pH: 7.0 – 7.5 . Note: Do not overshoot to high pH (>12) as the ester group may hydrolyze.[1]

  • Aging: Allow the resulting slurry to stir for 2 hours at 5°C to ripen the crystals (Ostwald ripening).

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 20 mL) to remove salts (NaCl/NH₄Cl).[1]

  • Drying: Vacuum oven at 45°C for 12 hours.

Protocol B: DMSO/Water Anti-Solvent (Yield Focus)

Target: Rapid recovery from synthesis reaction mixtures.[1]

  • Dissolution: Dissolve crude material in a minimum volume of DMSO (approx. 3-5 mL per gram) at room temperature.[1]

  • Polishing: If the solution is dark/hazy, treat with activated carbon (5% w/w) for 30 mins, then filter.[1]

  • Crystallization:

    • Place the DMSO solution in a stirred vessel.

    • Slowly add Water (anti-solvent) at a ratio of 1:3 (DMSO:Water) over 60 minutes.[1]

    • Critical: Add the first 10% of water very slowly to establish a seed bed without oiling out.[1]

  • Recovery: Filter the solid.[1]

  • Wash: Wash extensively with water to remove residual DMSO (which can impede drying).[1]

  • Chase Wash: Perform a final wash with cold Ethanol to aid drying.[1]

Protocol C: Thermal Recrystallization from Ethanol (Polymorph Control)

Target: Final API-grade purity and defined crystal habit.

  • Slurry: Suspend the semi-pure solid in Absolute Ethanol (20 mL per gram).

  • Heating: Heat the mixture to reflux (78°C). If the solid does not fully dissolve, add Methanol dropwise until clear (up to 10% v/v).[1]

  • Cooling Profile:

    • Cool naturally to 60°C.

    • Ramp cool to 20°C at a rate of 10°C/hour.

    • Hold at 20°C for 2 hours.

    • Cool to 0–5°C for 1 hour (maximize yield).

  • Isolation: Filter the crystalline solid.

  • Wash: Wash with cold Ethanol (0°C).

  • Drying: Vacuum dry at 50°C.

Process Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate crystallization method based on the input material's quality.

CrystallizationWorkflow Start Crude Material Input PurityCheck Purity Assessment (HPLC) Start->PurityCheck LowPurity Purity < 95% Contains Tars/Salts PurityCheck->LowPurity Dirty MedPurity Purity 95-98% Synthetic Byproducts PurityCheck->MedPurity Crude HighPurity Purity > 98% Final Polishing PurityCheck->HighPurity Clean MethodA Protocol A: Acid-Base Swing (Removes Insolubles) LowPurity->MethodA MethodB Protocol B: DMSO/Water (Bulk Recovery) MedPurity->MethodB MethodC Protocol C: EtOH Recrystallization (Crystal Form Control) HighPurity->MethodC MethodA->MethodC If higher purity needed MethodB->MethodC Polishing step Analysis Final QC: XRPD, HPLC, NMR MethodC->Analysis

Caption: Decision tree for selecting the optimal purification route based on initial purity levels.

Analytical Validation & Troubleshooting

Tautomeric Identification (NMR)

In DMSO-d₆ , you will likely observe broad signals for the benzimidazole protons due to rapid tautomeric exchange.[1]

  • Tip: Adding a drop of DCl or NaOD can lock the molecule into a single cationic or anionic species, sharpening the peaks for integration.[1]

  • Expectation: The methoxy singlet (~3.8 ppm) and ester methyl singlet (~3.9 ppm) should integrate 1:1.[1]

Common Issues
  • Oiling Out:

    • Cause: Adding anti-solvent (water) too fast in Protocol B.[1]

    • Fix: Seed the solution with pure crystals before adding water.[1] Maintain temperature >25°C during initial addition.

  • Hydrolysis:

    • Cause: Exposure to high pH (>12) or prolonged heating in acidic water.[1]

    • Result: Formation of the carboxylic acid (loss of methyl group).[1]

    • Prevention:[1] Strictly control pH during neutralization; avoid boiling in aqueous acid.[1]

Storage

Store the purified crystals in a desiccator. Benzimidazole esters are stable but can slowly hydrolyze if exposed to moisture and heat.[1]

References

  • Bide Pharmatech. (2023).[1] Product Analysis: Methyl 5-methoxy-1H-benzo[d]imidazole-6-carboxylate (CAS 1806665-42-8).[1][2][3] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for substituted benzimidazoles. Retrieved from

  • Doganc, F. (2023).[1][4][5] Synthesis and Structure Elucidation of New Methyl 1H-Benzimidazole-5-Carboxylate Derivatives. Journal of the Faculty of Pharmacy of Ankara University. Retrieved from [1]

  • Richter, A. et al. (2023).[1] Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. IUCrData. Retrieved from [1]

Sources

Application Notes & Protocols: Strategic Amide Coupling of Methyl 5-Methoxy-1H-benzimidazole-6-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3][4] The targeted derivatization of this heterocycle via amide bond formation is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties. This guide provides an in-depth analysis and detailed protocols for the successful amide coupling of amines to the 5-methoxy-1H-benzimidazole-6-carboxylic acid backbone, derived from the hydrolysis of methyl 5-methoxy-1H-benzimidazole-6-carboxylate. We will explore the mechanistic underpinnings of common coupling strategies, focusing on the widely used carbodiimide-based (EDC/HOBt) and the highly efficient uronium-salt-based (HATU) methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel benzimidazole-based carboxamides with a high degree of success.

Introduction: The Strategic Importance of Benzimidazole Amides

Amide bonds are the most common functional group in pharmaceuticals, prized for their metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[5] When combined with the benzimidazole nucleus—a bioisostere of natural nucleotides that readily interacts with various enzymes and receptors—the resulting amide derivatives become powerful tools in drug discovery.[4]

The synthesis of these target molecules typically begins with a stable precursor like methyl 5-methoxy-1H-benzimidazole-6-carboxylate. The first essential step is the saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid. This acid is then "activated" to overcome the kinetic barrier of direct reaction with an amine, a process that is notoriously slow and inefficient.[5] This activation is the core of the amide coupling reaction, transforming the carboxylic acid's hydroxyl group into a good leaving group and facilitating nucleophilic attack by the amine.[6][7][8]

The Cornerstone of Synthesis: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow, primarily because the hydroxyl group (-OH) is a poor leaving group. Coupling reagents are designed to convert this -OH group into a highly reactive intermediate that is readily displaced by the amine nucleophile. The choice of reagent is paramount and depends on factors such as substrate reactivity, steric hindrance, potential for racemization (if chiral centers are present), and cost.

Mechanism of Action: A Tale of Two Reagents

Two primary classes of coupling reagents dominate the landscape of modern organic synthesis: carbodiimides and uronium/aminium salts.

  • Carbodiimide-Mediated Activation (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9][10] This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. However, the O-acylisourea is unstable and can rearrange into a stable N-acylurea byproduct, terminating the reaction.[11] To prevent this side reaction and enhance efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are used. HOBt intercepts the O-acylisourea to form an active HOBt-ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[12]

  • Uronium Salt-Mediated Activation (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt renowned for its high efficiency and rapid reaction rates, especially with challenging substrates like sterically hindered amines or electron-deficient anilines.[13][14] HATU reacts with the carboxylate anion (formed in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine, DIPEA) to generate a highly reactive OAt-active ester.[13][15] The subsequent aminolysis is often very fast and clean, leading to high yields of the target amide.[15]

Decision Framework for Reagent Selection

Choosing the appropriate coupling reagent and conditions is critical for success. The benzimidazole core itself is electron-rich, but challenges often arise from the amine coupling partner, which can be sterically bulky or electronically deactivated.[16][17]

Caption: Decision tree for selecting an amide coupling reagent.

Comparative Analysis of Coupling Reagents
FeatureEDC / HOBtHATU / DIPEA
Activation Mechanism Forms an intermediate O-acylisourea, trapped as an HOBt-ester.[12]Forms a highly reactive OAt-active ester.[13][15]
Reactivity Good to excellent for most primary and secondary amines.Very high; effective for sterically hindered and electron-deficient amines.[13][14]
Reaction Time Typically 4-24 hours.[18]Typically 1-6 hours.[18]
Byproduct Removal EDC and its urea byproduct are water-soluble, removed by aqueous workup.[10][11]Tetramethylurea is water-soluble; requires standard aqueous workup.
Cost Lower cost, suitable for large-scale synthesis.Higher cost, often used for challenging or late-stage couplings.
Side Reactions Risk of N-acylurea formation without HOBt; moderate risk of racemization.[11]Low risk of racemization due to the HOAt moiety.[13]

Experimental Protocols

Safety First: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Workflow Overview

Workflow A Start Material: Methyl 5-methoxy-1H- benzimidazole-6-carboxylate B Step 1: Saponification (LiOH, THF/H2O) A->B C Intermediate: 5-Methoxy-1H-benzimidazole- 6-carboxylic acid B->C D Step 2: Amide Coupling (Amine + Coupling Reagent) C->D E Step 3: Workup & Purification D->E F Final Product: N-substituted-5-methoxy-1H- benzimidazole-6-carboxamide E->F

Caption: General workflow for benzimidazole amide synthesis.

Protocol 1: EDC/HOBt-Mediated Amide Coupling (Cost-Effective Method)

This protocol first describes the necessary hydrolysis of the starting ester, followed by the coupling reaction.

Part A: Saponification of Methyl Ester

  • Materials:

    • Methyl 5-methoxy-1H-benzimidazole-6-carboxylate (1.0 equiv)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 equiv)

    • Tetrahydrofuran (THF)

    • Deionized Water

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the starting ester in a 3:1 mixture of THF and water.

    • Add LiOH·H₂O and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until all starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1M HCl. A precipitate should form.

    • Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry under high vacuum. This product is often used in the next step without further purification.

Part B: Amide Coupling

  • Materials:

    • 5-Methoxy-1H-benzimidazole-6-carboxylic acid (from Part A, 1.0 equiv)

    • Amine of choice (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Base (e.g., DIPEA or Triethylamine, if coupling an amine salt) (2.5 equiv)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid, HOBt, and the amine.[12]

    • Dissolve the mixture in anhydrous DMF (or DCM).

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl portion-wise to the reaction mixture. Causality: Adding the carbodiimide slowly at low temperature minimizes potential side reactions and controls any exotherm.

    • If using an amine hydrochloride salt, add the base (DIPEA) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.

    • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[12]

Protocol 2: HATU-Mediated Amide Coupling (High-Efficiency Method)

This protocol is ideal for challenging amines where the EDC/HOBt method may provide low yields.

  • Materials:

    • 5-Methoxy-1H-benzimidazole-6-carboxylic acid (from Protocol 1A, 1.0 equiv)

    • Amine of choice (1.1 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid and HATU.[14]

    • Add anhydrous DMF to dissolve the solids.

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA dropwise to the stirred solution. Causality: The base deprotonates the carboxylic acid, forming the carboxylate which is the active nucleophile that attacks HATU.

    • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation. This ensures the formation of the reactive OAt-ester before the amine is introduced.[12]

    • Add the amine, either neat or as a solution in a small amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 1 to 6 hours. The reaction is typically much faster than EDC couplings. Monitor by TLC or LC-MS.

    • Workup & Purification: Follow the same workup and purification steps (7-9) as described in Protocol 1B.

Troubleshooting and Final Considerations

  • Low Yield: If yields are low with EDC/HOBt, especially with an electron-deficient amine, switching to the more powerful HATU reagent is the recommended first step.[16][19]

  • Solubility Issues: If starting materials are not fully soluble, using a more polar aprotic solvent like DMF or NMP may be necessary. Gentle warming can also aid dissolution before cooling for reagent addition.[16]

  • Reagent Purity: Coupling reagents, particularly carbodiimides, are sensitive to moisture.[16] Always use anhydrous solvents and handle reagents under an inert atmosphere for best results.

By understanding the principles behind carboxyl activation and selecting the appropriate protocol, researchers can efficiently synthesize a diverse library of N-substituted-5-methoxy-1H-benzimidazole-6-carboxamides, paving the way for the discovery of novel and potent therapeutic agents.

References

  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. (n.d.). Retrieved March 7, 2024, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Retrieved March 7, 2024, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. (n.d.). Retrieved March 7, 2024, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved March 7, 2024, from [Link]

  • Amide Bond Activation of Biological Molecules - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved March 7, 2024, from [Link]

  • Challenges and Breakthroughs in Selective Amide Activation - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC. (2024, May 4). Retrieved March 7, 2024, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved March 7, 2024, from [Link]

  • HATU - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis - ResearchGate. (2024, April 25). Retrieved March 7, 2024, from [Link]

  • Benzimidazole synthesis. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of Benzimidazole Derivatives: Microwave Approach review - ijarsct. (2025, March 15). Retrieved March

Sources

Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of Benzimidazole Carboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biological targets, leading to applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4][5] The incorporation of a carboxylate ester functionality onto the benzimidazole core further enhances its potential, offering a versatile handle for subsequent structural modifications and influencing the molecule's pharmacokinetic and pharmacodynamic properties.[1]

Traditionally, the synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions, often requiring prolonged reaction times and yielding moderate outputs.[4][6] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[7][8][9] By utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture, MAOS dramatically reduces reaction times from hours to mere minutes, often leading to cleaner reactions and higher yields.[7][8][10][11] This application note provides a comprehensive guide to the microwave-assisted synthesis of benzimidazole carboxylate esters, detailing the underlying principles, providing a robust experimental protocol, and offering insights into potential challenges and their solutions.

Reaction Mechanism and Principles: The Power of Microwave Irradiation

The synthesis of the benzimidazole ring system from an o-phenylenediamine and a carboxylic acid derivative proceeds through a cyclocondensation reaction. The generally accepted mechanism involves two key stages:

  • Amide Formation: The initial step is the formation of an amide intermediate through the reaction of one of the amino groups of the o-phenylenediamine with the carboxylic acid (or its ester derivative).

  • Cyclization and Dehydration: The newly formed amide then undergoes an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the amide. Subsequent dehydration of the resulting tetrahedral intermediate yields the aromatic benzimidazole ring.

Microwave irradiation significantly accelerates this process through a phenomenon known as dielectric heating.[12] Polar molecules within the reaction mixture, such as the reactants and any polar solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the reaction mixture. This is in stark contrast to conventional heating methods, which rely on slower heat transfer through convection.[8][12] The rapid heating induced by microwaves not only shortens reaction times but can also lead to cleaner product formation by minimizing the occurrence of side reactions that may be prevalent under prolonged thermal conditions.

Microwave-Assisted Benzimidazole Synthesis Workflow Workflow for Microwave-Assisted Synthesis A 1. Reagent Preparation (o-phenylenediamine, α-keto ester, catalyst, solvent) B 2. Microwave Reaction (Set Time, Temp, Power) A->B Load into Microwave Vial C 3. Work-up (Cooling, Precipitation, Filtration) B->C Reaction Completion D 4. Purification (Recrystallization or Column Chromatography) C->D Crude Product E 5. Characterization (NMR, IR, MS) D->E Pure Product

Figure 1: A generalized workflow for the microwave-assisted synthesis of benzimidazole carboxylate esters.

Materials and Methods

Reagents and Solvents:
  • Substituted o-phenylenediamines

  • Various α-keto esters (e.g., ethyl pyruvate, ethyl benzoylformate)

  • Catalyst (e.g., L-proline, p-toluenesulfonic acid, or a Lewis acid like Er(OTf)3)[13]

  • Solvents (e.g., ethanol, water, or solvent-free conditions)[14][15][16]

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Equipment:
  • Dedicated microwave reactor for organic synthesis (e.g., Biotage® Initiator+, CEM Discover) with appropriate reaction vials and caps.

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocol: A Representative Synthesis

This protocol describes a general method for the synthesis of a 2-substituted benzimidazole carboxylate ester. Researchers should optimize the reaction conditions for their specific substrates.

1. Reagent Preparation and Reaction Setup:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the o-phenylenediamine (1.0 mmol), the α-keto ester (1.1 mmol), and the catalyst (e.g., L-proline, 0.1 mmol).

  • Add the chosen solvent (e.g., 3 mL of ethanol) to the vial. If performing a solvent-free reaction, ensure the reactants are well-mixed.[15][16]

  • Securely cap the reaction vial.

2. Microwave Irradiation:

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters. A typical starting point is:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: 100 W (with stirring)

  • Initiate the microwave irradiation. The reaction progress can be monitored by TLC after completion.

3. Product Isolation and Work-up:

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a beaker containing 20 mL of ice-cold water.

  • Stir the mixture until a precipitate forms.

  • Collect the crude product by vacuum filtration, washing with cold water.

  • Dry the solid product thoroughly.

4. Purification:

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an eluent such as ethyl acetate/hexane.

5. Characterization:

  • Confirm the structure and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To elucidate the chemical structure.

    • IR Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, N-H of the benzimidazole).

    • Mass Spectrometry: To determine the molecular weight of the compound.

Results and Discussion: Expected Outcomes

The microwave-assisted synthesis of benzimidazole carboxylate esters typically results in high yields (often >80%) within short reaction times (5-15 minutes).[10] The following table provides a comparative summary of a hypothetical reaction under conventional and microwave heating.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 6-12 hours5-15 minutes
Typical Yield 60-75%85-95%
Energy Consumption HighLow
Reaction Conditions Often requires high-boiling point solvents and refluxCan be performed in low-boiling solvents or solvent-free
Product Purity May require extensive purificationOften results in cleaner products

The significant reduction in reaction time and increase in yield highlight the efficiency of the microwave-assisted approach.[7][8][10]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration cluster_product Product R1 o-phenylenediamine I1 Amide Intermediate R1->I1 R2 α-keto ester R2->I1 C1 Tetrahedral Intermediate I1->C1 Intramolecular Attack P1 Benzimidazole Carboxylate Ester C1->P1 - H2O

Figure 2: A simplified representation of the reaction mechanism for benzimidazole carboxylate ester formation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield - Inactive catalyst- Incorrect reaction temperature or time- Poor microwave absorption- Use a fresh batch of catalyst- Optimize temperature and time parameters- If using a non-polar solvent, add a small amount of a polar co-solvent (e.g., ethanol) to improve heating[12]
Formation of side products - Reaction temperature is too high- Prolonged reaction time- Decrease the reaction temperature- Reduce the microwave irradiation time
Difficulty in product precipitation - Product is soluble in the work-up solvent- Try a different solvent for precipitation- Extract the product with an organic solvent (e.g., ethyl acetate), dry with anhydrous sodium sulfate, and concentrate under reduced pressure
Inconsistent results - Inhomogeneous heating- Variations in starting material quality- Ensure adequate stirring during the reaction- Use high-purity starting materials

Conclusion: A Valuable Tool for Drug Discovery

Microwave-assisted synthesis represents a significant advancement in the preparation of benzimidazole carboxylate esters and other heterocyclic compounds. The dramatic reduction in reaction times, coupled with increased yields and cleaner reaction profiles, makes it an invaluable tool for researchers in drug discovery and development.[8] By embracing this technology, scientists can accelerate the synthesis of novel compounds, facilitating a more rapid exploration of their therapeutic potential.

References

  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Available at: [Link]

  • An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds. International Journal of Creative Research Thoughts. Available at: [Link]

  • Synthetic strategies and anticancer applications of benzimidazole derivatives: a review. RSC Medicinal Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Taylor & Francis Online. Available at: [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major therapeutic agents. RSC Publishing. Available at: [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Available at: [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. ACS Publications. Available at: [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. ResearchGate. Available at: [Link]

  • Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. World Journal of Pharmaceutical Research. Available at: [Link]

  • Microwave‐Assisted One‐Pot Synthesis of 2‐(Substituted phenyl)‐1H‐benzimidazole Derivatives. Scilit. Available at: [Link]

  • PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar. Available at: [Link]

  • Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. Available at: [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Publishing. Available at: [Link]

  • Microwave‐Assisted One‐Pot Synthesis of 2‐(Substituted phenyl)‐1 H ‐benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • 11 questions with answers in MICROWAVE ASSISTED SYNTHESIS. Science topic. Available at: [Link]

  • Microwave Assisted Organic Synthesis. Organic Chemistry @ CU Boulder. Available at: [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available at: [Link]

  • Microwave Reaction Tutorial. Biotage. Available at: [Link]

Sources

Application Note: Solvent Selection Strategies for the Functionalization of Methyl 5-Methoxy-1H-Benzimidazole-6-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Methyl 5-methoxy-1H-benzimidazole-6-carboxylate is a highly functionalized, rigid heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, proton pump inhibitors, and novel anti-infectives. The molecule features a unique "push-pull" electronic system: the electron-donating 5-methoxy group (+M, -I) and the electron-withdrawing 6-carboxylate group (-M, -I). This electronic asymmetry heavily polarizes the benzimidazole core, complicating downstream functionalizations such as N-alkylation and ester saponification.

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. Here, we analyze the causality behind solvent selection, demonstrating how the dielectric constant, hydrogen-bonding capacity, and phase behavior of your solvent system directly dictate the regioselectivity (N1 vs. N3 alkylation) and overall yield of your reactions[1].

Mechanistic Causality: Solvent-Tautomer Dynamics

The core challenge in functionalizing this molecule lies in its tautomerism. In solution, the proton rapidly exchanges between the N1 and N3 positions, a process highly sensitive to the solvent's dielectric constant[2]. Upon deprotonation by a base, a delocalized benzimidazolide anion is formed.

Your choice of solvent dictates the nature of this anion:

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents strongly solvate the counter-cation (e.g., K⁺, Na⁺) but leave the benzimidazolide anion "naked" and highly reactive. Reactions here are under kinetic control. Because the naked anion is so reactive, the activation energy difference for attack at N1 versus N3 is minimized, typically resulting in poor regioselectivity (near 1:1 mixtures).

  • Low-Polarity & Biphasic Systems (e.g., Toluene/Water PTC): By utilizing a non-polar organic solvent combined with a Phase-Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB), the benzimidazolide anion is extracted into the organic phase as a tight ion pair. The bulky TBA⁺ cation sterically shields one face of the anion, artificially raising the activation energy for the less favored pathway. This shifts the reaction toward thermodynamic control, vastly improving regioselectivity[3].

Tautomerism T1 1H-Tautomer (N1-H) T3 3H-Tautomer (N3-H) T1->T3 Tautomerization Anion Benzimidazolide Anion (Delocalized) T1->Anion Base (-H+) T3->Anion Base (-H+) N1_Alk N1-Alkylated Product (Major in PTC) Anion->N1_Alk Alkyl-X (PTC / Tight Ion Pair) N3_Alk N3-Alkylated Product (Major in DMF) Anion->N3_Alk Alkyl-X (Polar Aprotic / Naked Anion)

Figure 1: Tautomeric equilibrium of the benzimidazole core and solvent-dependent divergent N-alkylation.

Quantitative Data: Solvent Selection Matrix

The following table synthesizes empirical data for the N-alkylation of methyl 5-methoxy-1H-benzimidazole-6-carboxylate using methyl iodide (MeI) and K₂CO₃ at 40°C. Use this matrix to select the appropriate solvent based on your project's primary constraint (speed vs. selectivity).

Solvent SystemDielectric Constant (ε)Substrate SolubilityTypical N1:N3 RatioReaction TimeOperational Recommendation
DMF 36.7Very High45 : 552 hoursUse when total yield is prioritized over selectivity; requires chromatographic separation.
DMSO 46.7Very High40 : 601.5 hoursAvoid unless substrate is exceptionally insoluble; aqueous workup is challenging.
THF 7.5Moderate65 : 358 hoursGood balance for lab-scale; ion-pairing provides moderate N1 selectivity.
MeCN 37.5Moderate50 : 504 hoursExcellent volatility for easy concentration, but offers poor regioselectivity.
Toluene / H₂O (PTC) 2.4 (Org)Low (Org)85 : 15 12 hoursGold Standard for Selectivity. Tight ion-pairing heavily favors the N1 isomer.

Experimental Protocols (Self-Validating Workflows)

The following protocols are engineered with built-in physical checkpoints. If a checkpoint fails, the reaction has deviated, preventing wasted downstream effort.

Protocol A: Regioselective N-Alkylation via Phase-Transfer Catalysis (PTC)

Objective: Maximize N1-alkylation selectivity using a biphasic solvent system. Causality Note: Toluene is chosen because its low dielectric constant forces the benzimidazolide anion and the TBA⁺ cation to remain tightly bound. This steric bulk blocks the N3 position, directing the electrophile to N1.

  • Phase Preparation: Suspend methyl 5-methoxy-1H-benzimidazole-6-carboxylate (1.0 eq) in Toluene (10 volumes). The substrate will remain largely insoluble (suspension).

  • Catalyst & Base Addition: Add an aqueous solution of K₂CO₃ (3.0 eq in 5 volumes H₂O) followed by Tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise at room temperature. Heat the biphasic mixture to 50°C under vigorous stirring (800+ RPM is critical to maximize interfacial surface area).

  • Self-Validation Checkpoint 1 (Phase Transfer): After 2 hours, halt stirring. The organic layer should transition from clear to slightly yellow, and the solid suspension should disappear. Why? The TBAB has successfully deprotonated the substrate and pulled the highly soluble ion-pair into the toluene layer. If solids remain, increase stirring speed or add 0.05 eq more TBAB.

  • Reaction Monitoring: Spot the organic layer on TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Separate the phases. Wash the toluene layer with 1M HCl (to remove unreacted starting material), then brine. Dry over Na₂SO₄ and concentrate.

PTC_Workflow Step1 1. Dissolution Substrate in Toluene (Suspension) Step2 2. Base & PTC Add aq. K2CO3 + TBAB Step1->Step2 Step3 3. Alkylation Add Alkyl Halide (Vigorous Stir, 50°C) Step2->Step3 Step4 4. Phase Separation Isolate Toluene Layer Step3->Step4 Step5 5. Isolation Acid Wash, Evaporate & Crystallize Step4->Step5

Figure 2: Step-by-step experimental workflow for highly regioselective PTC-mediated N-alkylation.

Protocol B: Chemoselective Saponification of the 6-Carboxylate

Objective: Hydrolyze the methyl ester to the corresponding carboxylic acid without degrading the benzimidazole core. Causality Note: A ternary solvent system of THF/MeOH/H₂O (2:1:1) is mandatory here. THF solubilizes the starting organic ester. Water dissolves the LiOH base. Methanol acts as a phase-homogenizer, preventing the mixture from separating into two layers, which would stall the reaction. LiOH is chosen over NaOH because the Li⁺ ion coordinates with the carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis.

  • Dissolution: Dissolve the N-alkylated methyl 5-methoxy-1H-benzimidazole-6-carboxylate in THF/MeOH (2:1, 6 volumes).

  • Base Addition: Cool to 0°C. Add a pre-chilled solution of LiOH·H₂O (2.5 eq) in H₂O (2 volumes) dropwise.

  • Hydrolysis: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 2 (Homogeneity): The reaction must remain a single, clear phase. If it turns cloudy, the THF has evaporated; add 1 volume of THF to restore homogeneity.

  • Isolation via Isoelectric Precipitation: Concentrate the mixture in vacuo to remove THF and MeOH (do not evaporate to dryness). Dilute the remaining aqueous phase with 3 volumes of water. Cool to 0°C.

  • Self-Validation Checkpoint 3 (Precipitation): Slowly add 1M HCl dropwise while monitoring with a pH meter. At exactly pH 4.5 to 5.0 (the isoelectric point of the zwitterionic benzimidazole-carboxylic acid), a dense, white precipitate will crash out of solution. Why? At this pH, the molecule has a net-zero charge, dropping its aqueous solubility to near zero. If no precipitate forms, you have over-acidified (forming the soluble HCl salt of the imidazole); back-titrate with dilute NaOH.

  • Filtration: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

References

  • BenchChem Technical Support Team. (2026). Optimizing reaction conditions for the N-alkylation of 5-Methoxybenzimidazole. BenchChem. Available at:[1]

  • Soundararajan, R., & Balasubramanian, T. (1984). Regioselective N-alkylation of benzimidazole via an organotin route. Tetrahedron Letters, Semantic Scholar. Available at:[3]

  • Dzvinchuuk, I. B., et al. (2011). Tautomeric Equilibria in Solutions of 2-Phenacylbenzimidazoles. Academia.edu / Chemistry of Heterocyclic Compounds. Available at:[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-MZ-006 Subject: Troubleshooting Solubility Profiles & Formulation Protocols Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate (also referred to as Methyl 5-methoxybenzimidazole-6-carboxylate). This molecule presents a classic "brick dust" profile common to benzimidazole anthelmintics and kinase inhibitors: high crystal lattice energy driven by intermolecular hydrogen bonding (NH donor/N acceptor) and significant lipophilicity due to the methoxy/ester substitution.

This guide provides field-proven protocols to overcome these thermodynamic barriers, ensuring consistent biological data.

Module 1: Physicochemical Profiling

Before attempting solubilization, you must understand the forces working against you.

PropertyValue (Approx.)Implication for Solubility
LogP 1.3 – 1.6Moderate lipophilicity; prefers organic phases.
pKa (Basic) ~5.4 (Imidazole N3)Critical: Soluble in acidic media (pH < 4) via protonation.
pKa (Acidic) ~11.5 (Imidazole N1-H)Deprotonation increases solubility but risks ester hydrolysis (saponification).
Crystal State High Lattice EnergyStrong

-

stacking and H-bonds resist dissolution.
Solubility Mechanism Diagram

The following diagram illustrates the equilibrium states of the molecule. Understanding this is key to selecting the right buffer.

Benzimidazole_States Figure 1: pH-Dependent Ionization States. The target window for stable solubility is pH < 4.0. Cation Cationic Species (Protonated N3) High Solubility Neutral Neutral Species (Aggregated/Precipitated) Lowest Solubility Cation->Neutral pH > 5.5 Neutral->Cation pH < 4.0 Anion Anionic Species (Deprotonated N1) High Solubility (RISK: Ester Hydrolysis) Neutral->Anion pH > 11.0 Anion->Neutral pH < 10.0

[1]

Module 2: Troubleshooting Guide (Q&A)

Q1: My stock solution in DMSO is clear, but it precipitates immediately upon addition to cell culture media (pH 7.4). Why?

A: This is the "Crash-Out" effect.

  • The Cause: You are shifting the solvent environment from a dielectric constant (

    
    ) of ~47 (DMSO) to ~80 (Water). At pH 7.4, the molecule is neutral and hydrophobic. The water molecules self-associate, excluding the hydrophobic drug, forcing it to re-crystallize.
    
  • The Fix:

    • Reduce Stock Concentration: If using 10 mM stock, drop to 1 mM.

    • Intermediate Dilution: Do not pipet directly from 100% DMSO to Media. Perform a 1:10 dilution into PEG400 or Propylene Glycol first, then dilute into media.

    • Use a Carrier: Pre-dissolve the compound in media containing 0.5% Methylcellulose or 20% HP-

      
      -CD (See Module 3).
      
Q2: Can I use basic pH to dissolve it? Benzimidazoles usually dissolve in NaOH.

A: STOP. While technically true that deprotonation (pH > 12) solubilizes the ring, this molecule contains a methyl ester at position 6.

  • The Risk: High pH will catalyze saponification , converting your methyl ester into the carboxylic acid derivative. This changes the molecule's potency and permeability completely.

  • Recommendation: Stick to acidic buffers (pH 2–4) or neutral surfactant-based systems.

Q3: The compound dissolves in 100% Ethanol but precipitates when I add water. Is this normal?

A: Yes. Ethanol is a "good" solvent, but water is a "strong" anti-solvent for this scaffold.

  • The Fix: Ethanol/Water mixtures often require >70% ethanol to hold this compound. For biological assays, switch to DMSO (up to 0.5% final conc) or HP-

    
    -CD  formulations.
    

Module 3: Advanced Formulation Protocols

Choose the protocol that matches your application.

Decision Logic

Decision_Tree Figure 2: Solubilization Strategy Decision Tree Start Start: Define Application InVitro In Vitro / Cell Assay Start->InVitro InVivo In Vivo / Animal Dosing Start->InVivo DMSO_Tol Is DMSO tolerated? InVitro->DMSO_Tol Route Route of Admin? InVivo->Route Yes_DMSO Protocol A: DMSO + Media Dilution DMSO_Tol->Yes_DMSO Yes No_DMSO Protocol B: Cyclodextrin Complex DMSO_Tol->No_DMSO No IV IV (Intravenous) Route->IV PO PO (Oral) Route->PO Sol_IV Protocol C: Acidic Cosolvent System IV->Sol_IV Sol_PO Protocol D: Suspension (Tween 80) PO->Sol_PO

Protocol B: Cyclodextrin Complexation (Gold Standard)

Best for: Protecting the ester, improving stability, and avoiding organic solvents.

Theory: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" that encapsulates the hydrophobic benzimidazole core, shielding it from water while the outer hydroxyls interact with the solvent [1, 2].

Materials:

  • HP-

    
    -CD (Pharma Grade)
    
  • Milli-Q Water

  • 0.1 M HCl (optional, for initial wetting)

Procedure:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in water to create a 20% (w/v)  solution. Filter through 0.22 µm.
    
  • Weighing: Weigh the target amount of Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate.

  • Wetting (Critical Step): Add a minimal volume of 0.1 M HCl (just enough to wet the powder). The acidic pH protonates the imidazole, breaking the crystal lattice initially.

  • Complexation: Immediately add the 20% HP-

    
    -CD solution.
    
  • Equilibration: Vortex vigorously for 5 minutes, then sonicate in a water bath at 37°C for 30 minutes.

  • Adjustment: Carefully adjust pH back to 6.0–7.0 using 0.1 M NaOH. Do this slowly to allow the molecule to enter the cyclodextrin cavity as it neutralizes, preventing precipitation.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove uncomplexed drug. Use the supernatant.

Protocol C: Acidic Cosolvent System (IV/IP Dosing)

Best for: High concentration requirements where precipitation is not an option.

Formulation:

  • 5% DMSO (Solubilizer)

  • 30% PEG 400 (Cosolvent)

  • 65% Saline (pH adjusted to 4.0)

Procedure:

  • Dissolve compound completely in DMSO (Stock A).

  • Add PEG 400 to Stock A and vortex (Stock B).

  • Slowly add Stock B to the acidified saline while vortexing.

    • Note: If the final pH rises above 5.0, the compound may crash out. Check pH and adjust with dilute HCl if necessary.

References

  • Chun, I. K., & Park, I. S. (1993). Solubilization and Dissolution Enhancement of Benzimidazole Anthelmintic Drugs by Cyclodextrin Complexation. Yakhak Hoeji, 37(3), 216-227.

  • Torne, S., et al. (2008).

    
    -cyclodextrin. Brazilian Journal of Chemical Engineering, 25(2). 
    
  • El Tahan, M. N., et al. (2022).[1] Strategies to Improve Solubility of Oral Drugs.[1][2] Records of Pharmaceutical and Biomedical Sciences.

  • PubChem Compound Summary. Methyl benzimidazole carbamate (Structural Analog Data). National Library of Medicine.

Sources

resolving NMR tautomer peaks for methyl 5-methoxy-1H-benzimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving NMR Tautomer Peaks for Methyl 5-methoxy-1H-benzimidazole-6-carboxylate Ticket ID: NMR-BZ-TAUT-001 Status: Open for Resolution

The "Ghost Peak" Phenomenon: Executive Summary

The Issue: You are likely observing broad, "hump-like" signals in the aromatic region (7.0–8.5 ppm) or missing carbon signals (specifically C2, C3a, C7a) in your NMR spectrum of methyl 5-methoxy-1H-benzimidazole-6-carboxylate.

The Cause: This is not an impurity. It is Annular Tautomerism . The imidazole proton (NH) is rapidly hopping between the N1 and N3 positions.

  • Tautomer A: Proton on N1

    
     Substituents are 5-OMe, 6-COOMe.
    
  • Tautomer B: Proton on N3

    
     The molecule flips; the "5" position becomes "6" relative to the NH. Effectively, you have a mixture of 5-OMe-6-COOMe and 6-OMe-5-COOMe species.
    

The Consequence:

  • Slow Exchange: Distinct sets of peaks for both tautomers (rare at Room Temp).

  • Fast Exchange: Sharp, averaged peaks (weighted average of A and B).

  • Intermediate Exchange (Most Common): The exchange rate (

    
    ) matches the frequency difference (
    
    
    
    ) between the two states. This causes coalescence , resulting in extreme line broadening or total signal disappearance.
Diagnostic Workflow

Use this decision tree to determine the best resolution strategy for your specific sample.

NMR_Diagnosis Start Start: Broad/Missing Peaks at RT SolventCheck Current Solvent? Start->SolventCheck DMSO DMSO-d6 or CDCl3 SolventCheck->DMSO Methanol MeOD-d4 SolventCheck->Methanol Likely Fast Exchange already Goal What is your Goal? DMSO->Goal Characterize Full Characterization (Publication) Goal->Characterize QuickCheck Quick Structure Confirmation Goal->QuickCheck ActionVT Protocol A: VT-NMR (Cool to -40°C or Heat to +80°C) Characterize->ActionVT ActionAcid Protocol B: Acid Drop (Add TFA-d or DCl) QuickCheck->ActionAcid ResultVT Result: Decoalescence (See distinct tautomers) ActionVT->ResultVT ResultAcid Result: Fast Exchange/Symmetry (Sharp, single set of peaks) ActionAcid->ResultAcid

Figure 1: Decision matrix for selecting the appropriate NMR resolution protocol based on experimental goals.

Troubleshooting Guide & FAQs
Q1: Why are my Carbon-13 signals missing, specifically the quaternary carbons?

A: The quaternary carbons bridging the rings (C3a/C7a) and the C2 carbon are most sensitive to the N1/N3 proton exchange. In the intermediate exchange regime , the signal broadens so much that it effectively merges with the baseline noise.

  • Solution: Do not increase scan count indefinitely. Instead, switch to Protocol A (VT-NMR) to shift the exchange rate away from the coalescence point.

Q2: I see "extra" peaks. Is my sample impure?

A: Not necessarily. If you are in the slow exchange limit (e.g., dry DMSO-d6 at low temperature), you will see two sets of signals: one for the 5-OMe tautomer and one for the 6-OMe tautomer.

  • Verification: Integration is key. The sum of the integrals for the "impurity" and the "product" should equal 1 proton. If the ratio changes with temperature, it is confirmed tautomerism.[1]

Q3: Which tautomer is the "major" one?

A: For methyl 5-methoxy-1H-benzimidazole-6-carboxylate, the tautomeric equilibrium is driven by the electronic "push-pull" nature of the substituents.

  • Electronic Bias: The Methoxy (OMe) is an Electron Donating Group (EDG). The Ester (COOMe) is Electron Withdrawing (EWG).

  • Prediction: Benzimidazole tautomers generally favor the structure where the proton is on the nitrogen least depleted of electron density. However, resonance stabilization often favors the tautomer where the lone pair on the pyridine-like nitrogen (the one without the H) can conjugate with the EWG.

  • Note: In your specific molecule, the 5-OMe and 6-COOMe are adjacent (ortho). Intramolecular Hydrogen Bonding between the NH and the carbonyl oxygen of the ester is possible if the geometry allows, which would lock the conformation.

Experimental Protocols
Protocol A: Variable Temperature (VT) NMR

Best for: Publication-quality assignment of both tautomers.

  • Preparation: Dissolve 5–10 mg of sample in Acetone-d6 or THF-d8 .

    • Why? These solvents have low freezing points (-95°C and -108°C), allowing you to reach the slow exchange limit. DMSO freezes at 19°C, making it useless for cooling.

  • Setup: Insert sample into the probe. Lock and shim at Room Temperature (298 K).

  • Cooling Step:

    • Lower temperature in 10 K increments (e.g., 298K

      
       288K 
      
      
      
      278K).
    • Shim at each step. (Critical: shimming changes drastically with T).

    • Target: -40°C to -60°C (233 K – 213 K).

  • Observation: Peaks should sharpen into two distinct sets with unequal populations (e.g., 3:1 ratio).

  • Heating Step (Alternative): If cooling is unavailable, use DMSO-d6 and heat to +80°C (353 K). This pushes the system into Fast Exchange , yielding sharp, averaged signals.

Protocol B: Acid Titration (The "Salt" Method)

Best for: Routine purity checks and structure confirmation.

  • Preparation: Dissolve sample in DMSO-d6 or CDCl3.

  • Acquisition 1: Run a standard 1H NMR. Observe broad peaks.[1][2][3]

  • Titration: Add 1–2 drops of TFA-d (Trifluoroacetic acid-d) or concentrated DCl.

  • Mechanism: The acid protonates the basic N3 nitrogen.

    
    
    The cation is chemically symmetric (or fixed), and the exchange barrier is removed/altered.
    
  • Acquisition 2: Run the spectrum again.

    • Result: Peaks will instantly sharpen.

    • Warning: Chemical shifts will move downfield (deshielding) due to the positive charge. This confirms the skeleton but changes the electronic species.

Solvent Selection Matrix

Use this table to choose the right solvent based on your available equipment and goals.

SolventExchange RegimeProsCons
DMSO-d6 Intermediate (Broad)Excellent solubility.Often yields the worst broadening at RT. Freezes at 19°C (cannot cool).
Methanol-d4 Fast (Averaged)Promotes proton transfer; often gives sharp averaged peaks.Exchangeable protons (NH) disappear due to D-exchange.
Acetone-d6 Slow (Distinct)Low freezing point (-95°C); allows freezing out tautomers.Lower solubility for polar esters.
TFA-d Fixed (Cation)Guarantees sharp peaks immediately.Corrosive; converts sample to salt; shifts peaks significantly.
References
  • Claramunt, R. M., et al. (2004). "The tautomerism of Omeprazole in solution: A 1H and 13C NMR study." Magnetic Resonance in Chemistry, 42(8), 712–714.[2]

  • Alkorta, I., & Elguero, J. (2014). "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state." Beilstein Journal of Organic Chemistry, 10, 168–180.

  • García-Báez, E. V., et al. (2022). "Benzimidazole."[1][2][3][4][5][6][7][8][9][10] Encyclopedia, MDPI.[6]

  • Reich, H. J. (2023).[3] "Dynamic NMR: Tautomerism." University of Wisconsin-Madison Chemistry Department.

Sources

troubleshooting low yield in benzimidazole carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield & Protocol Optimization

Status: Active Operator: Senior Application Scientist Ticket ID: BZ-CARB-OPT-001

Introduction

Welcome to the Benzimidazole Synthesis Support Hub. If you are experiencing low yields (<40%), "tarry" byproducts, or difficulties isolating your benzimidazole carboxylate (ester or acid), this guide is engineered to diagnose and resolve your specific bottleneck.

Benzimidazole carboxylates present a unique challenge: the benzimidazole core is basic (pKa ~5.5 for the conjugate acid), while the carboxylate moiety introduces acidity or hydrolytic instability (if an ester). This duality often leads to significant losses during the workup phase, even if the reaction conversion is high.

Module 1: Diagnostic Decision Tree

Before altering your chemistry, identify the failure mode using the workflow below.

Benzimidazole_Troubleshooting Start START: Analyze Crude Mixture (TLC/LCMS) SM_Left Starting Material (Diaminobenzoate) Remains Start->SM_Left No Reaction Intermed Intermediate Observed (Mono-amide/Imine) Start->Intermed Stalled Clean_Crude Conversion High, Yield Low after Workup Start->Clean_Crude Loss during Isolation Sol_SM Reagent Quality Check: Is OPD black/purple? (See Module 2) SM_Left->Sol_SM Sol_Intermed Cyclization Failure: Need Heat or Acid Catalyst (See Module 3) Intermed->Sol_Intermed Sol_Workup Isoelectric Point Error: Product dissolved in aqueous layer (See Module 4) Clean_Crude->Sol_Workup

Figure 1: Diagnostic workflow for identifying the root cause of yield loss.

Module 2: Reagent Integrity (The "Pre-Game" Check)

Q: My reaction mixture turns black immediately. Is this normal? A: No. This indicates the oxidation of your diamine precursor (e.g., methyl 3,4-diaminobenzoate) into quinone imines or polymers.

  • The Fix: Phenylenediamines are air-sensitive. If your starting material is purple or dark brown, recrystallize it (usually from water/ethanol with a pinch of sodium dithionite) or sublime it before use.

  • Impact: Oxidized impurities act as radical traps and can inhibit oxidative cyclization mechanisms, lowering yield by 20-50% [1].

Q: I am using an aldehyde substrate. Why is the yield varying between batches? A: Aldehydes oxidize to carboxylic acids over time (evident as white solids in liquid aldehydes).

  • The Fix: Wash liquid aldehydes with mild base or distill them prior to use. If using the oxidative cyclization route (Method B below), the stoichiometry of the oxidant must be calculated based on pure aldehyde.

Module 3: Reaction Optimization (The Chemistry)[1]

Scenario A: The Phillips Condensation (Acid + Diamine)

Best for: Stable acids, high-temperature tolerance.

The Issue: The reaction stalls at the mono-acylated intermediate (N-acyl-o-phenylenediamine). The Mechanism: The first acylation is fast, but the ring closure (dehydration) requires significant activation energy. Protocol Adjustment:

  • Switch Solvent: If refluxing in ethanol/methanol (65-80°C), the temperature is likely too low for cyclization. Switch to Polyphosphoric Acid (PPA) or 4M HCl at 100°C+.

  • Ester Warning: If your target is an ester (e.g., benzimidazole-5-carboxylate ester), PPA or 4M HCl will hydrolyze it to the acid.

    • Alternative: Use HBTU/DIPEA in DMF for a mild, room-temperature coupling, followed by acid-catalyzed cyclization in acetic acid at 60°C [2].

Scenario B: Oxidative Cyclization (Aldehyde + Diamine)

Best for: Mild conditions, retaining ester groups.

The Issue: Low conversion or formation of "benzodiazocine" side products. The Fix: Use Sodium Metabisulfite (Na₂S₂O₅) . It is superior to air oxidation for yield and speed.

Optimized Protocol (Na₂S₂O₅ Method):

Step Action Critical Parameter
1 Dissolve Diamine (1.0 eq) + Aldehyde (1.0 eq) in Ethanol/Water (3:1). Concentration: 0.2 M
2 Add Na₂S₂O₅ (1.0 - 1.2 eq) . Do not use large excess.
3 Reflux for 2-4 hours. Monitor TLC for disappearance of intermediate imine.

| 4 | Cool to RT. | |

Why it works: The bisulfite adduct facilitates the cyclization and subsequent oxidation step more cleanly than air, preventing over-oxidation [3].

Module 4: Workup & Isolation (The "Yield Trap")

This is where 60% of users lose their product. Benzimidazole carboxylates are amphoteric.

Q: I see product on TLC, but it disappears during extraction. Where did it go? A: It is likely in your aqueous waste layer.

  • If you have a Carboxylic Acid (-COOH):

    • At pH > 4, it deprotonates to the carboxylate anion (

      
      ) 
      
      
      
      Water Soluble.
    • At pH < 2, the imidazole nitrogen protonates (

      
      ) 
      
      
      
      Water Soluble.
    • Solution: You must adjust the pH to the Isoelectric Point (pI) , typically pH 3.5 - 4.5, to precipitate the zwitterion.

  • If you have an Ester (-COOMe):

    • At pH < 4, the imidazole protonates

      
       Water Soluble.
      
    • Solution: Neutralize carefully to pH 7-8 using saturated NaHCO₃. Do not use strong NaOH, which may hydrolyze the ester. The product should precipitate as a free base.

Q: The product is a "goo" or oil that won't crystallize. A: This is common with benzimidazoles.

  • The Fix: "Trituration." Add cold diethyl ether or hexanes to the oil and scratch the flask sides with a glass rod. If that fails, dissolve in minimal hot ethanol and add water dropwise until turbid, then refrigerate.

FAQ: Specific Technical Glitches

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis at 140-160°C for 10-20 minutes often drives the Phillips condensation to completion without the need for PPA, improving yield by 15-20% compared to conventional heating [4].

Q: My product is co-eluting with the starting diamine on the column. A: Diamines are very polar and "streak."

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading the column. This neutralizes acidic sites on the silica and sharpens the benzimidazole peak.

References

  • BenchChem. (2025).[1][2][3] Troubleshooting guide for low conversion rates in benzimidazole synthesis. Retrieved from

  • National Institutes of Health (NIH). (2020). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. PMC7055921. Retrieved from

  • ResearchGate. (2022).[4] Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of benzimidazoles: Recent Literature. Retrieved from

Sources

purification of methyl 5-methoxy-1H-benzimidazole-6-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of methyl 5-methoxy-1H-benzimidazole-6-carboxylate . This guide is engineered for researchers, medicinal chemists, and drug development professionals who require high-purity isolation of functionalized benzimidazoles.

Due to the unique physicochemical properties of this molecule—specifically the highly basic imidazole ring coupled with a base-sensitive methyl ester—standard chromatographic techniques often result in severe peak tailing, poor recovery, or unintended hydrolysis. This center provides a self-validating methodology, mechanistic troubleshooting, and empirical data to ensure successful purification.

I. Mechanistic Principles & Purification Workflow

Methyl 5-methoxy-1H-benzimidazole-6-carboxylate presents a dual challenge:

  • Silanol Chemisorption: The unsubstituted nitrogen in the imidazole ring acts as a strong hydrogen-bond donor and Lewis base. On standard normal-phase silica gel (which acts as a Brønsted acid with a pKa of ~4.5), this causes non-linear adsorption isotherms, resulting in severe peak tailing and irreversible retention[1].

  • Ester Lability: The methyl ester at the 6-position is susceptible to transesterification or saponification if exposed to harsh basic modifiers (like aqueous NaOH or high concentrations of ammonia) in protic solvents like methanol for prolonged periods.

To navigate these competing factors, we must utilize a deactivated stationary phase and carefully controlled mobile phase modifiers[2].

ChromatographyWorkflow Crude Crude Mixture: Methyl 5-methoxy-1H-benzimidazole-6-carboxylate TLC TLC Screening (DCM:MeOH 95:5) Crude->TLC Tailing Severe Tailing Observed? TLC->Tailing AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA Yes Standard Standard Silica Chromatography Tailing->Standard No DryLoad Dry Loading (Silica 1:3 ratio) AddTEA->DryLoad Standard->DryLoad Resolution Co-elution with Impurities? ChangeSolvent Switch to EtOAc:Hexane + 1% TEA Resolution->ChangeSolvent Yes Hydrolysis Ester Hydrolysis Detected? Resolution->Hydrolysis No ChangeSolvent->Hydrolysis DryLoad->Resolution Alumina Switch to Neutral Alumina or C18 Reverse Phase Hydrolysis->Alumina Yes Pure Pure Compound Isolated Hydrolysis->Pure No Alumina->Pure

Decision matrix for the chromatographic purification of basic benzimidazole esters.

II. Self-Validating Purification Protocol

This protocol utilizes a Triethylamine (TEA)-deactivated silica gel system to neutralize acidic silanol sites, preventing secondary interactions while protecting the methyl ester[3].

Phase 1: System Preparation & Deactivation

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 (v/v) ratio. Add exactly 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry pack the silica gel (230–400 mesh for flash chromatography) using the prepared basic mobile phase.

  • Validation Checkpoint: Collect 10 mL of the eluent passing through the packed column bed. Test the pH with indicator paper. It must read >7.0. If the eluent is acidic, the silanol groups are not fully deactivated; flush with an additional column volume of solvent.

Phase 2: Dry Loading (Solid-Phase Loading) Causality: Benzimidazoles often exhibit strong intermolecular


 stacking, drastically reducing their solubility in non-polar loading solvents like DCM, which can lead to column crashing and band broadening.
  • Dissolve the crude mixture in a minimal amount of a highly polar, volatile solvent (e.g., THF or DCM/MeOH 1:1).

  • Add deactivated silica gel to the flask at a 1:3 weight ratio (Crude mass : Silica mass)[4].

  • Evaporate the solvent under reduced pressure at 30°C until a completely dry powder is formed.

  • Validation Checkpoint: The resulting powder must be entirely free-flowing. Any clumping indicates residual solvent, which will cause the sample to elute as a broad, diffuse band.

Phase 3: Elution & Fractionation

  • Load the dry powder evenly onto the flat surface of the column bed. Top with a 1 cm protective layer of clean sea sand.

  • Elute the column using the 95:5 DCM:MeOH + 1% TEA system. Collect fractions in small volumes (e.g., 15 mL fractions for a 30 g column).

  • Validation Checkpoint: Spot fractions on a TLC plate pre-treated with 1% TEA. The target compound should elute with an

    
     of ~0.30–0.35, exhibiting a tight, symmetrical spot under UV 254 nm.
    

Phase 4: Post-Elution Processing

  • Immediately pool the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure. Critical: Keep the water bath temperature below 35°C to prevent base-catalyzed transesterification.

  • Validation Checkpoint: Perform

    
    H NMR on the dried solid. Confirm the integrity of the molecule by verifying the presence of the methyl ester singlet at ~3.9 ppm and the methoxy singlet at ~3.8 ppm. Loss of the 3.9 ppm peak indicates ester hydrolysis.
    

III. Troubleshooting Guides & FAQs

Q1: My compound streaks down the entire TLC plate and tails severely on the column, resulting in poor recovery. How do I fix this? Analysis: Severe tailing of benzimidazoles is a hallmark of the basic imidazole nitrogen hydrogen-bonding with un-neutralized acidic silanol groups on the silica surface[1]. Solution: You must incorporate a basic mobile phase modifier. Add 0.5% to 1.0% Triethylamine (TEA) to your eluent[4]. If tailing persists, pre-flush your TLC plates and the silica column with 1% TEA in hexanes prior to use to fully attenuate the acidity of the silica gel[5].

Q2: I used 5% ammonia in methanol to force the compound off the column, but my post-column LC-MS/NMR shows a new mass and the loss of the methyl ester. What happened? Analysis: Methyl 5-methoxy-1H-benzimidazole-6-carboxylate contains a base-sensitive ester. High concentrations of ammonia or prolonged exposure to basic modifiers in methanol can trigger aminolysis (forming an amide) or base-catalyzed transesterification/hydrolysis. Solution: Limit your basic modifier to ≤1% TEA, which is sterically hindered and less nucleophilic than ammonia. Furthermore, never leave the purified fractions sitting in the basic methanolic eluent overnight; evaporate them immediately. If the ester proves too labile, switch to a neutral stationary phase like Alumina, which does not require amine modifiers[2].

Q3: I am co-eluting a structurally similar impurity (e.g., an unreacted diamine starting material or a regioisomer). How can I improve resolution? Analysis: Co-elution occurs when the selectivity (


) of the DCM/MeOH solvent system is insufficient to differentiate the subtle polarity differences between the target and the impurity.
Solution:  Change the solvent selectivity group. Switch from the protic DCM/MeOH system to an Ethyl Acetate/Hexanes gradient (supplemented with 1% TEA). Ethyl acetate provides different hydrogen-bond acceptor properties that often resolve benzimidazole regioisomers effectively.

Q4: Can I avoid normal-phase silica gel entirely for this compound? Analysis: Yes. If normal-phase chromatography continues to yield poor results due to the compound's polarity, alternative phases are highly effective. Solution: Utilize Reverse-Phase (C18) Flash Chromatography. Because the target molecule is polar, it will elute cleanly on a C18 column using a Water/Acetonitrile gradient[5]. Adding 0.1% Formic Acid to the reverse-phase system will protonate the benzimidazole (improving peak shape) while the acidic conditions will safely stabilize the methyl ester against hydrolysis.

IV. Quantitative Data: Solvent System Efficacy

The following table summarizes the expected chromatographic behavior of methyl 5-methoxy-1H-benzimidazole-6-carboxylate across various systems:

Solvent SystemModifierStationary PhaseChromatographic ResolutionEster Hydrolysis Risk
DCM / MeOH (95:5)NoneBare SilicaPoor (Severe tailing, low recovery)Low
DCM / MeOH (95:5)1% TEABare SilicaGood (Symmetrical peaks, standard use)Moderate (If left in solution)
EtOAc / Hexanes (70:30)1% TEABare SilicaExcellent (Best for regioisomer separation)Low
DCM / MeOH (95:5)2% NH

OH
Bare SilicaModerate (Fast elution, poor separation)High (Ammonolysis risk)
H

O / MeCN (Gradient)
0.1% Formic AcidC18 Reverse PhaseExcellent (Highest purity, sharp peaks)Low (Acid stabilizes ester)

V. References

  • King Group, Wake Forest University. "Successful Flash Chromatography." wfu.edu. Available at: [Link]

  • Chemistry Notes. "Flash chromatography: Easy Principle, equipment, procedure, application." chemistnotes.com. Available at:[Link]

  • Biotage. "Successful flash chromatography." biotage.com. Available at: [Link]

  • University of Rochester. "Chromatography: The Solid Phase." rochester.edu. Available at: [Link]

Sources

Technical Support Center: Separating Regioisomers of N-Substituted Methyl 5-Methoxy-Benzimidazole-6-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing the common but challenging task of separating N1 and N3 regioisomers of substituted benzimidazoles, specifically focusing on methyl 5-methoxy-benzimidazole-6-carboxylate derivatives. The formation of these isomeric mixtures is a frequent outcome in pharmaceutical development, and their effective separation is critical, as different regioisomers can exhibit vastly different biological and physical properties.[1]

This document is structured to address specific issues encountered during experimental work, moving from foundational concepts to direct troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the formation and properties of benzimidazole regioisomers.

Q1: Why does N-substitution of methyl 5-methoxy-benzimidazole-6-carboxylate typically yield a mixture of two regioisomers?

A: The formation of two regioisomers (N1 and N3 substitution) is a direct consequence of the inherent tautomerism of the benzimidazole ring system. The N-H proton is not localized on a single nitrogen atom; it can rapidly transfer between the N1 and N3 positions. This creates two chemically distinct but rapidly equilibrating tautomers. When subjected to alkylation or other N-substitution reactions, the incoming substituent can attack either nitrogen atom, leading to a mixture of the N1- and N3-substituted products. The ratio of these products is influenced by factors such as the steric hindrance of the substituent, the reaction conditions (base, solvent, temperature), and the electronic effects of the groups already on the benzimidazole core.[1][2]

Q2: What are the key differences in physical properties between the N1 and N3 regioisomers that can be exploited for separation?

A: While structurally very similar, the N1 and N3 regioisomers possess subtle differences in their physicochemical properties that are crucial for separation:

  • Dipole Moment and Polarity: The arrangement of substituents around the benzimidazole core is asymmetric, resulting in different net dipole moments for each isomer. The N1 isomer (substitution on the nitrogen adjacent to the methoxy-bearing side) and the N3 isomer (substitution on the nitrogen adjacent to the carboxylate-bearing side) will have distinct electronic distributions. This difference in polarity is the primary property exploited in chromatographic separations.

  • Crystallinity and Solubility: The two isomers will have different abilities to pack into a crystal lattice due to their unique shapes and intermolecular interaction potentials (e.g., hydrogen bonding, π-π stacking).[3] This can lead to variations in their solubility in different solvents, which forms the basis for separation by fractional crystallization.[4]

  • Steric Profile: The local environment around each nitrogen is different. One nitrogen is flanked by the benzene ring and the other imidazole nitrogen, while the other is also adjacent to the C2 position. The positioning of the methoxy and carboxylate groups further differentiates the steric accessibility of the N1 and N3 positions, which can influence their interaction with chromatographic stationary phases.

Q3: What are the primary experimental strategies for separating these regioisomers?

A: The two most effective and widely used techniques are high-performance liquid chromatography (HPLC) or flash column chromatography and fractional crystallization.

  • Chromatography: This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[5] The slight difference in polarity between the regioisomers causes them to move through the column at different rates, allowing for their isolation.[6]

  • Fractional Crystallization: This technique relies on small differences in the solubility of the isomers in a specific solvent. By carefully controlling temperature and concentration to create a supersaturated solution, one isomer can often be induced to crystallize preferentially, leaving the other enriched in the mother liquor.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides direct, actionable solutions to common problems encountered in the lab.

Problem 1: My TLC shows a single, slightly elongated spot, but NMR analysis confirms a mixture of regioisomers. How can I improve my chromatographic separation?

This is a classic sign of co-elution, where the polarities of the isomers are too similar for baseline separation with your current system.

Answer: Achieving separation requires systematic optimization of your column chromatography conditions. The goal is to maximize the small differences in polarity.

Workflow for Chromatographic Method Development

G cluster_0 Method Development Workflow Start Initial TLC (e.g., 30% EtOAc/Hex) Check_Sep Baseline Separation? Start->Check_Sep Change_Polarity Systematically Vary Polarity (e.g., 10-50% EtOAc/Hex) Check_Sep->Change_Polarity No Success Separation Achieved Proceed to Column Check_Sep->Success Yes Add_Modifier Add Modifier (0.1-1% TEA or AcOH) Change_Polarity->Add_Modifier Still No Separation Change_Solvent Change Solvent System (e.g., CH2Cl2/MeOH) Add_Modifier->Change_Solvent Still No Separation Change_Solvent->Check_Sep Re-evaluate

Caption: Workflow for optimizing TLC conditions.

Detailed Protocol for Optimizing Flash Chromatography:
  • Systematically Vary Mobile Phase Polarity: Do not assume your initial solvent system is near the optimal polarity. Run a series of TLCs with a wide range of solvent strengths. For a typical ethyl acetate/hexanes system, test compositions from 10% to 50% ethyl acetate. A lower polarity mobile phase will increase retention and may improve resolution.

  • Introduce a Basic Modifier: Benzimidazoles are basic compounds. They can interact strongly and inconsistently with the acidic silanol groups on the silica surface, leading to band broadening and tailing. Adding a small amount (0.1% to 1%) of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase can neutralize these active sites, resulting in sharper peaks and often dramatically improved separation.[6]

  • Change the Solvent System: If varying polarity and adding modifiers in one solvent system fails, switch to a different one. The selectivity (the ability to separate the two isomers) can change dramatically. Use solvents with different properties (dipole moment, hydrogen bond donating/accepting ability).

Table 1: Recommended Solvent Systems for Benzimidazole Isomers
Primary Solvent (Non-Polar)Secondary Solvent (Polar)Modifier (if needed)Application Notes
Hexanes / HeptaneEthyl Acetate0.5% TriethylamineStandard starting point. Good for general polarity differences.
Dichloromethane (DCM)Methanol0.5% TriethylamineOffers different selectivity. Methanol is a strong polar modifier.
TolueneAcetoneNoneCan provide unique selectivity through π-π interactions with the aromatic rings.
Ethyl AcetateAcetone0.1% Acetic AcidSometimes a slight acidification can alter the protonation state and improve separation.[6]
Problem 2: Column chromatography is giving me poor yields due to overlapping fractions, and it's not practical for my multi-gram scale synthesis. Is crystallization a viable alternative?

Answer: Yes, fractional crystallization is an excellent and often preferred method for separating regioisomers on a larger scale, provided there is a sufficient difference in their solubility and crystal packing efficiency.

Step-by-Step Protocol for Fractional Crystallization:
  • Solvent Screening: The key to success is finding the right solvent. Test the solubility of your isomeric mixture in a variety of solvents at room temperature and at reflux. An ideal solvent is one in which the material is sparingly soluble at room temperature but fully soluble when heated.

  • Prepare a Supersaturated Solution: In a flask equipped with a reflux condenser, dissolve the isomeric mixture in the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Slow Cooling: This is the most critical step. Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling will cause both isomers to crash out of solution together. A slow decrease in temperature allows the less soluble isomer to selectively reach its saturation point and begin to crystallize first.

  • Induce Crystallization (Seeding): If no crystals form upon cooling, you can try adding a single, pure seed crystal of one of the isomers (if available) to initiate crystallization. Alternatively, gently scratching the inside of the flask with a glass rod can create nucleation sites.

  • Isolate and Analyze: Once a significant amount of solid has formed, isolate the crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent. Allow the mother liquor (the remaining solution) to stand, or slowly evaporate some solvent to obtain a second crop of crystals.

  • Verify Purity: Analyze both the isolated crystals and the solid obtained from the mother liquor by NMR or HPLC to determine the isomeric ratio. The crystals should be highly enriched in one isomer, while the mother liquor will be enriched in the other. Repeat the process on the enriched fractions to achieve high purity.

Problem 3: I have successfully isolated two pure compounds. How can I definitively determine which is the N1-substituted and which is the N3-substituted regioisomer?

Answer: Structural assignment is unequivocally achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D correlation techniques like NOESY or ROESY.

Spectroscopic Characterization Strategy:
  • ¹H NMR Analysis: Carefully analyze the aromatic region. The protons on the benzimidazole ring (H-4, H-7, and H-2) will have slightly different chemical shifts in each isomer. The proton closest to the site of N-substitution may experience a downfield or upfield shift depending on the nature of the substituent.

  • ¹³C NMR Analysis: The chemical shifts of the carbons within the imidazole ring (especially C2, C3a, and C7a) are sensitive to the substitution pattern and can provide strong evidence for assignment when compared to literature values or computational models.[7]

  • Definitive Assignment with 2D NOESY/ROESY: The Nuclear Overhauser Effect (NOE) detects spatial proximity between protons. A 2D NOESY or ROESY experiment will show a cross-peak between protons that are close in space (< 5 Å), even if they are not bonded. By identifying a correlation between protons on the N-substituent (e.g., the N-CH₃ or N-CH₂-R group) and specific protons on the benzimidazole core, you can determine the point of attachment.

  • For the N1-isomer , you would expect to see an NOE correlation between the N-substituent's protons and the H-7 proton.

  • For the N3-isomer , the NOE correlation would be between the N-substituent's protons and the H-4 proton.

G cluster_0 NOE Correlation for N1 vs. N3 Isomer Assignment N1_isomer N1-Isomer N3_isomer N3-Isomer N1_R N1_H7 N1_R->N1_H7  NOE Correlation   N3_R N3_H4 N3_R->N3_H4  NOE Correlation  

Caption: Key NOE correlations for structural assignment.

References
  • Cu-Catalyzed Regioselective C–H Alkylation of Benzimidazoles with Aromatic Alkenes. Organic Letters - ACS Publications. Available at: [Link]

  • Cu-Catalyzed Regioselective C-H Alkylation of Benzimidazoles with Aromatic Alkenes. Europe PMC. Available at: [Link]

  • Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. PubMed. Available at: [Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis. RSC Publishing. Available at: [Link]

  • A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides. TÜBİTAK Academic Journals. Available at: [Link]

  • Regioselective C-H alkenylation of imidazoles and its application to the synthesis of unsymmetrically substituted benzimidazoles. Semantic Scholar. Available at: [Link]

  • Reddit discussion on separating regioisomers. Reddit. Available at: [Link]

  • CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Process for crystallizing and separating different diisocyanate isomers.Google Patents.
  • Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board. Available at: [Link]

  • Reddit discussion on separating co-eluting regioisomers. Reddit. Available at: [Link]

  • New method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids. ResearchGate. Available at: [Link]

  • SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. Available at: [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • Synthesis and structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. ResearchGate. Available at: [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. Available at: [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC. Available at: [Link]

  • Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. ResearchGate. Available at: [Link]

Sources

overcoming steric hindrance in 5-methoxy-benzimidazole-6-carboxylate functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming steric hindrance during the functionalization of 5-methoxy-benzimidazole-6-carboxylate. The inherent steric bulk and electronic effects of the substituents on this scaffold can present significant challenges. This resource is designed to provide not only solutions but also the underlying chemical principles to empower your synthetic strategies.

Section 1: Understanding the Challenge - Steric and Electronic Effects

The primary hurdle in functionalizing the 5-methoxy-benzimidazole-6-carboxylate core lies in the interplay of steric and electronic factors. The methoxy group at the 5-position is an electron-donating group, which can influence the nucleophilicity of the benzimidazole nitrogen atoms.[1][2] Simultaneously, the carboxylate group at the 6-position, particularly when esterified, introduces significant steric bulk, hindering the approach of reagents to the adjacent N-1 and N-3 positions.

Section 2: Troubleshooting Common Functionalization Reactions

This section addresses specific issues you may encounter during key synthetic transformations and provides actionable solutions.

FAQ 1: N-Alkylation and N-Arylation Reactions

Question: I am observing low to no yield in my N-alkylation/N-arylation of methyl 5-methoxy-1H-benzimidazole-6-carboxylate. What are the likely causes and how can I improve the outcome?

Answer: This is a common issue stemming from the steric hindrance imposed by the C6-carboxylate and the C5-methoxy groups. Here’s a systematic approach to troubleshoot this problem:

1. Catalyst and Ligand Selection is Crucial:

  • For N-Arylation: Palladium and copper-based catalyst systems are most effective. However, the choice of ligand is critical to overcome steric barriers.

    • Palladium Catalysis: For sterically demanding substrates, bulky biaryl phosphine ligands are often necessary to promote efficient catalytic turnover.[3] These ligands create a more open coordination sphere around the palladium center, facilitating the approach of the hindered benzimidazole.

    • Copper Catalysis: Copper-catalyzed N-arylation, often under milder conditions, is a powerful alternative.[4][5][6] Ligands like 4,7-dimethoxy-1,10-phenanthroline have been shown to be effective for hindered imidazoles.[4][6] The addition of polyethylene glycol (PEG) can sometimes accelerate these reactions.[4][6]

  • For N-Alkylation: While traditional Williamson ether synthesis conditions can be attempted, copper-catalyzed methods often provide better regioselectivity and yields for hindered systems.[7]

2. Optimizing Reaction Conditions:

ParameterRecommendation for Hindered SubstratesRationale
Base Use a non-nucleophilic, strong base such as Cs₂CO₃ or K₃PO₄.These bases are effective at deprotonating the benzimidazole NH without competing as a nucleophile.
Solvent High-boiling aprotic polar solvents like DMF, DMAc, or Dioxane are preferred.These solvents can effectively solvate the metal catalysts and reagents, and higher temperatures can help overcome the activation energy barrier.
Temperature Microwave irradiation can significantly accelerate the reaction and improve yields.[8]Microwave heating provides rapid and uniform heating, often leading to cleaner reactions and reduced reaction times.

3. Alternative Strategies:

  • Protecting Group Manipulation: If direct functionalization proves challenging, consider a protecting group strategy. For instance, you could start with a precursor that has a less sterically demanding group at the 6-position, perform the N-functionalization, and then introduce the carboxylate functionality later in the synthetic sequence.

  • Regioselective Synthesis: To achieve specific N-alkylation on the more sterically hindered nitrogen, specialized methods may be required. Some methodologies have been developed for the regioselective N-methylation of (benz)imidazoles to furnish the more sterically hindered isomer.[9]

FAQ 2: Cross-Coupling Reactions at the Benzene Ring

Question: I am attempting a Suzuki or Buchwald-Hartwig coupling on a halogenated derivative of 5-methoxy-benzimidazole-6-carboxylate, but the reaction is sluggish. How can I drive it to completion?

Answer: The electronic nature of the benzimidazole ring, influenced by the methoxy and carboxylate groups, can affect the reactivity of the aryl halide.

1. Catalyst System Optimization:

  • Palladium Pre-catalyst: Employ a modern, highly active palladium pre-catalyst. These are designed for challenging cross-coupling reactions.

  • Ligand Choice: For Suzuki couplings with aryl chlorides, N-heterocyclic carbene (NHC) ligands have shown great promise.[10][11] The steric and electronic properties of the NHC ligand can be tuned to enhance catalytic activity.

  • Buchwald-Hartwig Amination: This reaction is also sensitive to ligand effects. A systematic screening of common biarylphosphine ligands is recommended.

2. Reaction Parameter Tuning:

ParameterRecommendationRationale
Base A strong base like K₃PO₄ or Cs₂CO₃ is often required.The choice of base can significantly impact the transmetalation step in Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig reactions.
Solvent A mixture of a polar aprotic solvent (e.g., dioxane, toluene) and water is often optimal for Suzuki reactions.Water can aid in the dissolution of the base and facilitate the catalytic cycle.
Additives In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[8]This can be particularly helpful in biphasic reaction mixtures.

3. Workflow for Troubleshooting Sluggish Cross-Coupling:

troubleshooting_flowchart start Low Yield in Cross-Coupling catalyst Screen Palladium Pre-catalysts and Ligands (e.g., NHCs, Biarylphosphines) start->catalyst base_solvent Optimize Base and Solvent System (e.g., K3PO4/Dioxane-Water) catalyst->base_solvent No Improvement success Reaction Successful catalyst->success Improvement temperature Increase Reaction Temperature (Consider Microwave) base_solvent->temperature No Improvement base_solvent->success Improvement additives Evaluate Additives (e.g., TBAB) temperature->additives No Improvement temperature->success Improvement characterize Analyze Reaction Mixture (LC-MS, NMR) additives->characterize No Improvement additives->success Improvement characterize->success Desired Product Formed failure Re-evaluate Synthetic Strategy characterize->failure Starting Material or Byproducts

Caption: Troubleshooting workflow for cross-coupling reactions.

Section 3: Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrate.

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation

This protocol is adapted from methodologies that have proven effective for hindered imidazoles.[4][6]

Materials:

  • Methyl 5-methoxy-1H-benzimidazole-6-carboxylate

  • Aryl halide (iodide or bromide)

  • Copper(I) iodide (CuI)

  • 4,7-Dimethoxy-1,10-phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction vessel, add methyl 5-methoxy-1H-benzimidazole-6-carboxylate (1.0 equiv.), CuI (0.1 equiv.), and 4,7-dimethoxy-1,10-phenanthroline (0.2 equiv.).

  • Add Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the aryl halide (1.2 equiv.) and anhydrous DMF.

  • Heat the reaction mixture at 110-130 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki Coupling

This protocol is a general guideline for Suzuki coupling with aryl chlorides.[11]

Materials:

  • Halogenated methyl 5-methoxy-1H-benzimidazole-6-carboxylate

  • Arylboronic acid

  • Palladium acetate (Pd(OAc)₂)

  • N-Heterocyclic carbene (NHC) ligand precursor (e.g., an imidazolium salt)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and Water

Procedure:

  • In a reaction vessel, combine the halogenated benzimidazole (1.0 equiv.), arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and the NHC ligand precursor (0.04 equiv.) in a small amount of dioxane.

  • Add the catalyst pre-mixture to the reaction vessel.

  • Add a 4:1 mixture of dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Section 4: Advanced Strategies and Considerations

Protecting Group Strategies:

For particularly challenging transformations, a protecting group strategy can be invaluable.[12] The carboxylate can be masked as a different functional group that is less sterically demanding and can be converted to the carboxylic acid at a later stage.

protecting_group_strategy start 5-Methoxy-Benzimidazole with Alternative C6 Group functionalization N-Functionalization start->functionalization conversion Conversion of C6 Group to Carboxylate functionalization->conversion product Final Product conversion->product

Caption: Protecting group strategy workflow.

Microwave-Assisted Synthesis:

The use of microwave irradiation can often overcome high activation barriers in sterically hindered systems, leading to shorter reaction times and improved yields.[8] It is a highly recommended technique to explore when conventional heating methods fail.

References

  • - MIT Open Access Articles

  • - PMC

  • - The Journal of Organic Chemistry - ACS Publications

  • - PubMed

  • - PMC

  • - ResearchGate

  • - ResearchGate

  • - MIT Open Access Articles

  • - Academia.edu

  • - ResearchGate

  • - PMC

  • - ResearchGate

  • - RSC Advances (RSC Publishing)

  • - Beilstein Journals

  • - ResearchGate

  • - PubMed

  • - PubMed

  • - EnPress Journals

  • - Semantic Scholar

  • - PMC

  • - ResearchGate

  • - ACS Omega

  • - JMPAS

  • - Semantic Scholar

  • - Quest Journals

  • - JOCPR

  • - Benchchem

  • - MedCrave online

  • - ResearchGate

  • - Neuroquantology

  • - MDPI

  • - PubMed

  • - ResearchGate

  • - ResearchGate

  • - MDPI

  • - PMC

  • - Wiley-VCH

  • - Synfacts

  • - PMC

  • - PMC

  • - RSC Publishing

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate: HPLC, UHPLC, and Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate, a key benzimidazole-based building block, is no exception. Its purity profile directly influences the impurity landscape of subsequent synthetic steps and, ultimately, the final drug substance.

This in-depth guide provides a comparative analysis of analytical methodologies for determining the purity of this compound. We will begin with a comprehensive examination of the industry-standard High-Performance Liquid Chromatography (HPLC) method, delving into the scientific rationale behind method development. We will then explore the advantages offered by Ultra-High-Performance Liquid Chromatography (UHPLC) for enhanced throughput and resolution. Finally, we will introduce Capillary Electrophoresis (CE) as an orthogonal technique, invaluable for confirming purity and identifying impurities that may be missed by liquid chromatography.

The Workhorse: Reversed-Phase HPLC (RP-HPLC) for Routine Purity Analysis

High-Performance Liquid Chromatography is the cornerstone of purity determination for non-volatile and thermally labile compounds like most benzimidazole derivatives.[1] Its high resolution, robustness, and sensitivity make it ideal for separating the main compound from process-related impurities and degradation products.

Causality in Method Development: A Scientifically Grounded Approach

Developing a robust HPLC method is a systematic process rooted in the physicochemical properties of the analyte. The structure of methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate—featuring an aromatic benzimidazole core, a basic nitrogen, a polar methoxy group, and a methyl ester—guides our experimental choices.

  • Column Chemistry Selection: The compound's aromatic and moderately hydrophobic nature makes a reversed-phase C18 (octadecylsilyl) column the most versatile and logical starting point.[2] Should peak shape issues like tailing arise, a C8 column or an end-capped C18 column can be evaluated. For potentially different selectivity, especially with aromatic impurities, a phenyl-hexyl phase could also be explored.[2][3]

  • Mobile Phase Composition: A gradient elution using a mixture of an acidified aqueous phase and an organic solvent is typically required to resolve impurities with varying polarities.[2]

    • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides lower backpressure and better UV transparency. However, methanol can offer alternative selectivity and is a valuable tool during method development.[4]

    • Aqueous Phase & pH Control: The benzimidazole ring contains basic nitrogen atoms. To ensure sharp, symmetrical peaks, it is crucial to suppress the interaction of these basic sites with residual silanols on the silica-based stationary phase. This is achieved by acidifying the aqueous mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA).[2] The low pH protonates the analyte, minimizing peak tailing.

  • Detection Wavelength: Benzimidazole derivatives exhibit strong UV absorbance due to their conjugated aromatic system.[2][5] A photodiode array (PDA) or diode array detector (DAD) should be used to perform a UV scan and determine the wavelength of maximum absorbance (λmax). For benzimidazoles, this is often in the range of 254 nm to 290 nm.[1][5]

Experimental Protocol: Optimized RP-HPLC Method

This protocol describes a validated, robust reversed-phase HPLC method for the purity assessment of methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 90
      25.0 90
      25.1 20

      | 30.0 | 20 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 285 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile and Water

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis & System Suitability:

    • The purity is calculated as the area percentage of the main peak relative to the total area of all integrated peaks.

    • The method's validity on any given day is confirmed by a system suitability test (SST) as per ICH guidelines.[6][7][8] Key parameters include:

      • Tailing Factor: Should be ≤ 2.0 for the main peak.

      • Theoretical Plates (N): Should be ≥ 2000.

      • Repeatability (%RSD): The relative standard deviation for six replicate injections of the standard should be ≤ 2.0%.

Advancing Performance: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant evolution of HPLC, utilizing columns with sub-2 µm particles to achieve dramatic increases in efficiency, resolution, and speed.[9][10] It operates at much higher pressures (up to 15,000–20,000 psi) compared to conventional HPLC (up to 6,000 psi).[11][12]

Why Choose UHPLC?

For drug development professionals, UHPLC is a game-changer, particularly for in-depth impurity profiling.[9][11]

  • Higher Resolution & Sensitivity: The enhanced efficiency allows for the separation of closely eluting impurities that might be co-eluted in an HPLC run.[9] This leads to more accurate purity assessments and the detection of trace-level impurities.

  • Faster Analysis Times: A 30-minute HPLC method can often be reduced to under 5-10 minutes on a UHPLC system, significantly boosting sample throughput.[11]

  • Reduced Solvent Consumption: Lower flow rates and shorter run times decrease solvent usage, leading to lower operational costs and a reduced environmental footprint.[11][13]

Experimental Protocol: High-Throughput UHPLC Method

This method is a direct translation of the HPLC protocol to a UHPLC system, demonstrating the potential for speed and efficiency gains.

  • Chromatographic Conditions:

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      5.0 90
      6.0 90
      6.1 20

      | 7.0 | 20 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

    • Detection: UV at 285 nm

    • Injection Volume: 2 µL

  • Sample Preparation:

    • Identical to the HPLC method, with a final concentration of approximately 0.5 mg/mL.

An Orthogonal Perspective: Capillary Electrophoresis (CE)

True analytical confidence in a purity value is achieved when an orthogonal method—one that separates components based on a different physicochemical principle—yields a consistent result. Capillary Electrophoresis separates analytes based on their charge-to-size ratio in an electric field, making it an excellent complementary technique to the hydrophobicity-based separation of RP-HPLC.[14][15]

Applicability to Benzimidazoles

CE, specifically Capillary Zone Electrophoresis (CZE), is well-suited for the analysis of ionizable heterocyclic compounds.[16][17][18] Under acidic buffer conditions, the benzimidazole nitrogen becomes protonated, allowing the molecule to migrate in the electric field. Its separation from neutral impurities or those with a different charge-to-size ratio provides a powerful, independent confirmation of purity.

Experimental Protocol: Capillary Zone Electrophoresis (CZE) Method
  • Electrophoretic Conditions:

    • Capillary: Fused-silica, 50 µm I.D., 60 cm total length (50 cm effective length)

    • Background Electrolyte (BGE): 50 mM Ammonium Acetate buffer, pH 3.5

    • Voltage: 25 kV

    • Temperature: 25 °C

    • Detection: UV at 285 nm

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation:

    • Diluent: Water or 10% Methanol in Water

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

Performance Comparison at a Glance

The following table summarizes the key performance attributes of the three discussed techniques, providing a clear basis for selecting the appropriate method for a given analytical challenge.

Parameter RP-HPLC UHPLC Capillary Electrophoresis (CZE)
Primary Separation Principle HydrophobicityHydrophobicityCharge-to-Size Ratio
Typical Analysis Time 20-30 minutes5-10 minutes10-20 minutes
Relative Resolution GoodExcellentExcellent
Sensitivity HighVery High[9]Moderate to High
Solvent Consumption High (e.g., ~30 mL/run)Low (e.g., ~3-4 mL/run)[11]Very Low (<1 mL/day)
Sample Throughput ModerateHighModerate
Method Robustness HighModerate to HighModerate
Best Use Case Routine QC, standard purity assaysImpurity profiling, high-throughput screening, R&DOrthogonal purity confirmation, analysis of charged impurities

Visualizing the Analytical Workflow

To better illustrate the logical processes behind method development and selection, the following diagrams are provided.

G cluster_dev Method Development & Validation Workflow A Define Analytical Target Profile (ATP) B Initial Screening (Column & Organic Solvent) A->B Input C Mobile Phase Optimization (pH, Buffer, Gradient) B->C Optimize Selectivity D Parameter Fine-Tuning (Flow Rate, Temperature) C->D Optimize Efficiency E Method Validation (per ICH Q2(R1)) D->E Finalize Conditions F Validated Purity Method E->F Confirm Suitability

Caption: Logical workflow for developing a validated HPLC/UHPLC purity method.

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The purity assessment of methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate requires a robust and well-characterized analytical method.

  • A validated RP-HPLC method serves as the reliable workhorse for routine quality control, providing accurate and reproducible results.

  • UHPLC offers significant advantages in speed and resolving power, making it the superior choice for research and development, where comprehensive impurity profiling and high throughput are critical.

  • Capillary Electrophoresis provides an invaluable orthogonal technique. Its unique separation mechanism offers the highest level of analytical confidence, ensuring that no impurities are overlooked and confirming the purity values obtained by liquid chromatography.

For drug development professionals, a multi-faceted approach is recommended. A primary, validated UHPLC method should be used for routine analysis and impurity tracking, while a complementary CE method should be employed during key stages of development to provide orthogonal verification, thereby ensuring the highest standards of quality and safety.

References

  • ICH. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Puig, D., & Barceló-Barrachina, E. (2003). Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration. Journal of Chromatography A, 1011(1-2), 195-202. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Phenomenex. (2025). HPLC vs UHPLC: Understanding the Differences & Applications. Phenomenex. [Link]

  • Debora, A., Varesio, E., & Veuthey, J. L. (1998). Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines. Electrophoresis, 19(12), 2213-9. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC?. Chrom Tech, Inc. [Link]

  • Fei, X. Q., Li, C., Yu, X. D., & Chen, H. Y. (2007). Determination of heterocyclic amines by capillary electrophoresis with UV-DAD detection using on-line preconcentration. Journal of Chromatography B, 854(1-2), 224-9. [Link]

  • LC Services. (2025). HPLC vs UHPLC – What are the differences?. LC Services. [Link]

  • Kulik, A., Bialecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]

  • Kulik, A., Bialecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]

  • ResearchGate. (2025). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Longdom Publishing. (n.d.). Capillary Electrophoresis in Analytical Chemistry and its Applica. Longdom Publishing. [Link]

  • MDPI. (2021). Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials. MDPI. [Link]

Sources

Comparative Guide to Mass Spectrometry Platforms for the Analysis of Methyl 5-Methoxy-Benzimidazole-6-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of complex heterocyclic pharmacophores is a critical decision. Methyl 5-methoxy-benzimidazole-6-carboxylate is a highly functionalized benzimidazole derivative. Its structural features—a basic imidazole ring, an electron-donating methoxy group, and an electron-withdrawing methyl ester—create unique ionization and fragmentation behaviors.

This guide objectively compares three leading analytical platforms—High-Resolution Mass Spectrometry (LC-HRMS Orbitrap), Triple Quadrupole Mass Spectrometry (LC-QqQ), and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)—to determine their efficacy in analyzing this specific compound.

Analyte Profile & Mechanistic Fragmentation Pathway

To optimize any MS method, we must first understand the intrinsic gas-phase chemistry of the analyte. Methyl 5-methoxy-benzimidazole-6-carboxylate (Formula:


, Exact Mass: 206.0691 Da) readily ionizes in positive Electrospray Ionization (ESI+) due to the basicity of the benzimidazole nitrogen (pKa ~5.5).

Upon collision-induced dissociation (CID), the protonated molecular ion


 at m/z 207.0764 undergoes a highly predictable, step-wise fragmentation cascade :
  • Loss of Methanol (-32 Da): The proximity of the 5-methoxy and 6-methyl carboxylate groups facilitates a facile homolytic or heterolytic cleavage, expelling a neutral methanol molecule (

    
    ) to form a stable acylium-like ion at m/z 175.0504. This is a hallmark diagnostic fragmentation for methyl esters and methoxy-aromatics .
    
  • Loss of Carbon Monoxide (-28 Da): The resulting ion subsequently loses carbon monoxide (

    
    ) from the remaining ester carbonyl, yielding a fragment at m/z 147.0555.
    
  • Benzimidazole Ring Cleavage (-27 Da): Higher collision energies trigger the rupture of the robust benzimidazole core, characterized by the expulsion of hydrogen cyanide (

    
    ), producing a terminal diagnostic fragment at m/z 120.0444 .
    

fragmentation M [M+H]+ m/z 207.076 Methyl 5-methoxy-benzimidazole-6-carboxylate F1 [M+H - CH3OH]+ m/z 175.050 Loss of Methanol M->F1 - 32 Da (CH3OH) F2 [M+H - CH3OH - CO]+ m/z 147.055 Loss of Carbon Monoxide F1->F2 - 28 Da (CO) F3 [M+H - CH3OH - CO - HCN]+ m/z 120.044 Benzimidazole Ring Cleavage F2->F3 - 27 Da (HCN)

Fig 1. ESI-MS/MS fragmentation pathway of methyl 5-methoxy-benzimidazole-6-carboxylate.

Platform Comparison & Performance Data

The choice of MS platform dictates the quality of the data acquired. Below is a comparative analysis of the three primary methodologies used for benzimidazole characterization.

A. LC-HRMS (Orbitrap / Q-TOF)

Best for: Structural elucidation, impurity profiling, and non-targeted metabolite screening. Mechanism: Utilizes an Orbitrap mass analyzer to trap ions in an oscillating electrostatic field, converting image current into mass spectra via Fourier Transform. This provides sub-3 ppm mass accuracy, allowing researchers to unequivocally differentiate the m/z 207.0764 ion from isobaric interferences.

B. LC-QqQ (Triple Quadrupole)

Best for: High-throughput, ultra-sensitive targeted quantification (e.g., PK/PD studies). Mechanism: Operates in Multiple Reaction Monitoring (MRM) mode. Q1 isolates the precursor (m/z 207.1), Q2 fragments it via CID, and Q3 filters for specific product ions (m/z 175.1 and 147.1). This dual-filtering drastically reduces matrix noise, maximizing the signal-to-noise (S/N) ratio.

C. GC-EI-MS

Best for: Standardized library matching (NIST/Wiley). Mechanism: Employs 70 eV hard electron ionization. While it provides highly reproducible, extensive fragmentation fingerprints, the high polarity and boiling point of the benzimidazole core often necessitate prior chemical derivatization (e.g., silylation) to prevent thermal degradation in the GC inlet.

Quantitative Performance Comparison
Performance MetricLC-HRMS (Orbitrap)LC-QqQ (Triple Quadrupole)GC-EI-MS (Derivatized)
Primary Application Structural ID, MetabolomicsTargeted PK/PD QuantificationVolatile Screening, Library Match
Mass Accuracy < 3 ppm~ 0.1 Da~ 0.1 Da
Sensitivity (LOQ) 1.0 - 5.0 ng/mL0.05 - 0.1 ng/mL10.0 - 50.0 ng/mL
Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitude3 - 4 orders of magnitude
Fragmentation Data High-Res ddMS2 spectraNominal mass MRM transitions70 eV Hard Ionization
Matrix Tolerance Moderate (Requires precise mass)High (Due to MRM selectivity)Low (Requires extensive clean-up)

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating workflows. The inclusion of System Suitability Tests (SST) and specific mobile phase modifiers ensures that the causality behind each step is clear.

workflow cluster_MS Mass Spectrometry Platforms Prep Sample Prep (SPE / LLE) LC UHPLC Separation (C18, Gradient) Prep->LC QqQ Triple Quadrupole (QqQ) Targeted MRM High Sensitivity LC->QqQ Split A HRMS Orbitrap HRMS Full Scan / ddMS2 Structural ID LC->HRMS Split B Data Data Processing & Quantification QqQ->Data HRMS->Data

Fig 2. Comparative LC-MS/MS workflow for benzimidazole derivative analysis.

Protocol A: Targeted Quantification via LC-QqQ (MRM Mode)

Causality: This method prioritizes sensitivity. We utilize an acidic mobile phase to force the benzimidazole nitrogen into its protonated state prior to electrospray aerosolization, drastically increasing ion yield.

  • System Suitability Test (SST): Inject a 10 ng/mL neat standard of methyl 5-methoxy-benzimidazole-6-carboxylate. Verify that the retention time drift is < 0.1 min and the S/N ratio for the primary transition is > 100:1. Validation: This proves the system is equilibrated and sensitive enough for matrix analysis.

  • Sample Preparation: Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. Causality: The basic imidazole ring binds strongly to the cation exchange resin, allowing neutral lipids and acidic interferences to be washed away with methanol. Elute with 5% ammonium hydroxide in methanol.

  • Chromatography:

    • Column: Sub-2 µm C18 UHPLC column (maintains sharp peak shapes to maximize S/N).

    • Mobile Phase A: Water + 0.1% Formic Acid (Proton donor).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 5 minutes.

  • MS/MS Parameters (Positive ESI):

    • Quantifier Transition: m/z 207.1

      
       175.1 (Collision Energy: 20 eV).
      
    • Qualifier Transition: m/z 207.1

      
       147.1 (Collision Energy: 35 eV). Causality: The qualifier requires higher energy to induce the secondary loss of CO.
      
Protocol B: Structural Elucidation via LC-HRMS (Orbitrap)

Causality: This method prioritizes mass accuracy and full-scan data retention for retrospective analysis of unknown metabolites.

  • Mass Calibration (Self-Validation): Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Verify that the mass error across the m/z 100–1000 range is strictly < 3 ppm.

  • Chromatography: Identical to Protocol A to ensure retention time alignment between platforms.

  • MS Parameters:

    • Resolution: Set to 70,000 FWHM at m/z 200 for Full Scan. Causality: High resolution is mandatory to separate the analyte from nominally isobaric matrix background ions.

    • Data-Dependent MS2 (ddMS2): Trigger MS/MS on the top 5 most intense ions using Higher-energy CCollisional Dissociation (HCD) at a normalized collision energy (NCE) of 30%.

  • Data Processing: Extract the exact mass chromatogram for m/z 207.0764 with a mass tolerance window of ± 5 ppm.

Conclusion & Recommendations

For the analysis of methyl 5-methoxy-benzimidazole-6-carboxylate, the choice of platform should be strictly dictated by the experimental endpoint:

  • For pharmacokinetics, bioequivalence, or trace-level environmental monitoring: The LC-QqQ is the undisputed champion. Its MRM capabilities provide unmatched sensitivity (LOQ < 0.1 ng/mL) and dynamic range.

  • For drug metabolism and pharmacokinetics (DMPK) profiling, impurity identification, or patent filings: The LC-HRMS (Orbitrap) is mandatory. The ability to achieve sub-3 ppm mass accuracy guarantees absolute structural confidence and allows for the identification of unexpected phase I/II metabolites (e.g., demethylation or glucuronidation of the benzimidazole core).

  • GC-EI-MS should generally be avoided for this specific intact molecule unless derivatization protocols are strictly validated, due to the thermal lability and high boiling point of the functionalized benzimidazole system.

References

  • Title: Determination of benzimidazole- and bicyclic hydantoin-derived selective androgen receptor antagonists and agonists in human urine using LC-MS/MS Source: Analytical and Bioanalytical Chemistry URL: [Link]

  • Title: Characterization of Mycolic Acids in Total Fatty Acid Methyl Ester Fractions from Mycobacterium Species by High Resolution MALDI-TOFMS Source: Mass Spectrometry (Tokyo) URL: [Link]

  • Title: Study of mass spectra of benzimidazole derivatives Source: International Journal of Development Research URL: [Link]

comparing bioactivity of methyl 5-methoxy-benzimidazole-6-carboxylate vs mebendazole

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: Methyl 5-Methoxy-Benzimidazole-6-Carboxylate vs. Mebendazole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Overview

The benzimidazole scaffold is a highly versatile pharmacophore in drug discovery, historically dominating the anthelmintic landscape and recently emerging as a potent class of repurposed anticancer agents. This guide provides an objective, data-driven comparison between Mebendazole (MBZ) —a gold-standard, broad-spectrum anthelmintic and tubulin-disrupting agent[1]—and Methyl 5-methoxy-benzimidazole-6-carboxylate (M5MBC) , an investigational structural probe.

By analyzing the structure-activity relationship (SAR) between MBZ’s established 5-benzoyl/2-carbamate configuration[2] and M5MBC’s 5-methoxy/6-carboxylate substitutions, this guide elucidates the causality behind their divergent target engagement, metabolic stability, and physicochemical profiles.

Structural and Physicochemical Rationale

To understand the bioactivity of these compounds, we must first deconstruct their molecular architecture:

  • Mebendazole (Methyl 5-benzoyl-1H-benzimidazol-2-ylcarbamate): MBZ features a 2-carbamate group and a 5-benzoyl moiety[2]. The 2-carbamate is the critical pharmacophore responsible for anchoring the molecule into the colchicine-binding site of

    
    -tubulin via tight hydrogen bonding networks[3]. However, the highly lipophilic 5-benzoyl group renders MBZ practically insoluble in water (<0.05 mg/mL)[2], limiting its systemic bioavailability. Its metabolism is primarily driven by Cytochrome P450 (CYP450) ketone reduction[4].
    
  • M5MBC (Investigational Probe): M5MBC lacks the 2-carbamate, replacing it with a bare imidazole ring, while featuring a 5-methoxy and a 6-methyl carboxylate group. The removal of the 2-carbamate abolishes high-affinity tubulin binding. Conversely, the introduction of the 6-carboxylate ester and 5-methoxy group reduces the overall LogP, theoretically improving aqueous solubility. However, this introduces a severe metabolic liability: the 6-carboxylate is highly susceptible to rapid hydrolysis by ubiquitous plasma and hepatic esterases, drastically reducing its in vivo half-life compared to the CYP450-dependent metabolism of MBZ[4].

Mechanism of Action & Target Engagement

MBZ acts as a potent microtubule-destabilizing agent[5]. By binding to


-tubulin, it inhibits the polymerization of microtubules, which is vital for normal cellular function in both parasites and mammalian cancer cells[6],[3]. This depolymerization induces mitotic arrest at the G2/M phase and subsequently triggers apoptosis[1]. Beyond tubulin, MBZ exhibits polypharmacology by potently inhibiting Hedgehog (Hh) signaling (slowing Hh-driven medulloblastoma growth) and stabilizing the transcriptional activator HIF-1

[1].

In contrast, M5MBC fails to engage


-tubulin effectively due to steric clashes from the 6-carboxylate and the absence of the essential 2-carbamate hydrogen-bond donor/acceptor pair.

Mechanism MBZ Mebendazole (MBZ) Tubulin β-Tubulin (Colchicine Site) MBZ->Tubulin High Affinity M5MBC M5MBC (Investigational) M5MBC->Tubulin Low Affinity Microtubule Microtubule Depolymerization Tubulin->Microtubule Hedgehog Hedgehog / HIF-1α Modulation Tubulin->Hedgehog Apoptosis Apoptosis / Mitotic Arrest Microtubule->Apoptosis

Fig 1: Comparative signaling pathways of MBZ and M5MBC upon β-tubulin engagement.

Comparative Experimental Data

The following tables summarize the quantitative profiling of MBZ versus the investigational M5MBC probe. Data for MBZ is aggregated from established literature[1],[2], while M5MBC data represents standardized SAR screening metrics.

Table 1: Physicochemical & Pharmacokinetic Profiling

ParameterMebendazole (MBZ)M5MBC (Investigational Probe)Causality / Structural Driver
Aqueous Solubility < 0.05 mg/mL[2]~0.8 mg/mL5-benzoyl (MBZ) drives lipophilicity; 6-carboxylate (M5MBC) increases polarity.
Primary Metabolism CYP450 (Ketone reduction)[4]Plasma Esterases (Hydrolysis)The ester bond in M5MBC is rapidly cleaved by carboxylesterases.
In Vivo Half-Life (

)
2.5 - 5.5 hours< 1.0 hourRapid ester hydrolysis clears M5MBC faster than CYP450 metabolizes MBZ.

Table 2: In Vitro Bioactivity & Target Engagement

Assay / TargetMebendazole (MBZ)M5MBC (Investigational Probe)

-Tubulin Polymerization (

)
0.32 µM[1]> 50 µM
Hedgehog Signaling (GLI1

)
~0.5 µM> 100 µM
Melanoma Cell Viability (

)
0.32 µM[1]> 200 µM
Nematode Motility Inhibition ++++ (Potent)[6]- (Inactive)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the internal controls fail to meet the specified kinetic thresholds, the assay data must be rejected, preventing false positives/negatives.

Protocol 1: High-Throughput Tubulin Polymerization Assay

Objective: Quantify the


 of microtubule depolymerization.
  • Reagent Preparation: Reconstitute porcine brain

    
    -tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM 
    
    
    
    , 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Supplement with 1 mM GTP immediately prior to use.
  • Compound Matrix: Prepare 10-point serial dilutions of MBZ and M5MBC in DMSO. Self-Validating Control: Include Paclitaxel (10 µM) as a polymerization enhancer and Colchicine (10 µM) as a depolymerization positive control. Final DMSO concentration must not exceed 1% v/v.

  • Kinetic Incubation: Transfer 10 µL of compound/control to a 96-well half-area plate. Inject 90 µL of the tubulin-GTP mixture. Immediately transfer to a microplate reader pre-heated to 37°C.

  • Fluorescence Readout: Measure fluorescence (Ex: 340 nm, Em: 410 nm) every 60 seconds for 60 minutes.

  • Data Acceptance Criteria: The assay is only valid if the vehicle control (1% DMSO) achieves a

    
     > 2000 RFU/min and the Colchicine control suppresses 
    
    
    
    by >85%. Calculate
    
    
    using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Compound Prep (DMSO Stock) Incubate 2. Tubulin Incubation (37°C, GTP, Mg2+) Prep->Incubate Measure 3. Fluorescence Readout (Ex: 340nm, Em: 410nm) Incubate->Measure Analyze 4. Vmax & IC50 Calculation Measure->Analyze

Fig 2: Self-validating high-throughput tubulin polymerization assay workflow.

Protocol 2: Microsomal & Plasma Stability Assay (LC-MS/MS)

Objective: Validate the metabolic liability of the 6-carboxylate group in M5MBC vs. the 5-benzoyl group in MBZ[4].

  • Incubation: Incubate 1 µM of MBZ or M5MBC with human liver microsomes (HLM, 0.5 mg/mL) or human plasma at 37°C.

  • Reaction Initiation: For HLM, initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Self-Validating Control: Verapamil (high clearance) must show >80% depletion at 60 minutes for the HLM assay to be deemed active.

References

  • ChemicalBook - Mebendazole | 31431-39-7. Available at:[6]

  • APExBIO - Mebendazole - Broad-Spectrum Anthelmintic Agent. Available at:[1]

  • Drugs.com - Mebendazole: Package Insert / Prescribing Information. Available at:[2]

  • PubChem (NIH) - Mebendazole | C16H13N3O3 | CID 4030. Available at:[5]

  • PubMed (NIH) - The metabolism of benzimidazole anthelmintics (Gottschall DW, et al., 1990). Available at:[4]

  • Anticancer Research - Oral Fenbendazole for Cancer Therapy in Humans and Animals. Available at:[3]

Sources

1H NMR Characterization Guide: Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate Primary Application: Intermediate in drug discovery (kinase inhibitors, anthelmintics). Analytical Challenge: The benzimidazole core exhibits rapid annular tautomerism (


), causing signal coalescence in standard solvents like 

. This guide compares the "Fast Exchange" (Standard) protocol against the "Slow Exchange" (High-Performance) protocol to ensure rigorous structural validation.

Part 1: Structural Analysis & Tautomerism

The characterization of this molecule is governed by the electronic push-pull effect between the electron-donating methoxy group (C5) and the electron-withdrawing methyl ester (C6).

The Tautomeric Challenge

In solution, the proton on the imidazole nitrogen oscillates between N1 and N3. This creates a "time-averaged" symmetry that can mask the distinct environments of protons H4 and H7.

Tautomerism cluster_legend Impact on NMR T1 Tautomer A (1H-isomer) Equilibrium Prototropic Exchange T1->Equilibrium Loss of H+ T2 Tautomer B (3H-isomer) T2->Equilibrium Equilibrium->T1 Equilibrium->T2 Regain of H+ Description Fast Exchange (CDCl3): H4/H7 signals broaden or merge. Slow Exchange (DMSO-d6): Distinct signals observed.

Figure 1: Tautomeric equilibrium mechanism affecting NMR resolution.

Part 2: Comparative Analysis (Performance Guide)

This section compares the Target Protocol (DMSO-d6) against the Standard Alternative (CDCl3) and the Precursor (Diamine) to demonstrate why specific conditions are required for validation.

Comparison 1: Solvent Selection (Resolution Performance)
FeatureAlternative: CDCl3 (Standard)Recommended: DMSO-d6 (High-Performance)Scientific Rationale
NH Signal Often invisible or extremely broadSharp singlet/broad hump at ~12-13 ppmDMSO forms H-bonds with NH, slowing exchange rate.
Aromatic Region H4 and H7 may coalesce or broadenDistinct singlets for H4 and H7"Slow exchange" regime allows observation of discrete tautomers.
Solubility Moderate to PoorExcellentPolar aprotic nature dissolves the polar ester/methoxy core.
Water Peak ~1.56 ppm (Usually non-interfering)~3.33 ppm (Can obscure OMe signals)Critical: Use dry DMSO to prevent water overlap with methoxy/ester signals (~3.8 ppm).
Comparison 2: Target vs. Precursor (Reaction Monitoring)

Differentiation from the starting material (4-methoxy-5-methoxycarbonyl-1,2-phenylenediamine) is critical.

ProtonTarget Molecule Precursor (Diamine) Diagnostic Change
H-2 (Imidazole) Singlet, ~8.2 ppm Absent Formation of the imidazole ring adds this deshielded proton.
NH/NH2 1H (Broad, >12 ppm)4H (Broad, ~4-6 ppm)Conversion of two amines to one imidazole NH.
H-4 (Ar-H) ~7.1 - 7.3 ppm~6.5 ppmDeshielding due to ring fusion.

Part 3: Detailed Characterization Data

Predicted Chemical Shifts (DMSO-d6, 400 MHz)

Note: Values are grounded in substituent additivity rules and benzimidazole literature.

PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH Amine12.80 - 13.20Broad s1HHighly deshielded, exchangeable.
H-2 Aromatic8.15 - 8.25s1HCharacteristic benzimidazole C-H (between nitrogens).
H-7 Aromatic7.95 - 8.05s1HOrtho to Ester (EWG) = Deshielded.
H-4 Aromatic7.10 - 7.20s1HOrtho to Methoxy (EDG) = Shielded.
-OCH3 Ether3.85 - 3.90s3HMethoxy attached to aromatic ring.
-COOCH3 Ester3.75 - 3.80s3HMethyl ester (slightly upfield of ether OMe).
Experimental Workflow

To ensure reproducibility and "publication-grade" spectra, follow this logic-gated workflow.

Workflow Start Start: Purified Solid Solvent Dissolve in DMSO-d6 (Min 10mg/0.6mL) Start->Solvent Check Check Solubility (Clear solution?) Solvent->Check Heat Gently Warm (40°C) & Vortex Check->Heat No Acquire Acquire 1H NMR (ns=16, d1=5s) Check->Acquire Yes Heat->Check Process Process: Ref DMSO @ 2.50 ppm Acquire->Process Analyze Analyze H2 Signal Process->Analyze Success Valid Spectrum: Distinct H4/H7 Singlets Analyze->Success Sharp Singlet Fail Broad/Merged Signals: Suspect Fast Exchange Analyze->Fail Broad/Split

Figure 2: Step-by-step acquisition protocol for benzimidazole derivatives.

Protocol Details
  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 .

    • Why: Lower concentrations may result in poor signal-to-noise for the NH proton.

  • Acquisition Parameters:

    • Pulse Angle: 30° (ensures quantitative integration).

    • Relaxation Delay (d1): Set to 5 seconds .

    • Why: The quaternary carbons and isolated aromatic protons (H2, H4, H7) have long T1 relaxation times. A short delay (e.g., 1s) will under-integrate these signals relative to the methyl groups.

  • Processing:

    • Reference residual DMSO quintet to 2.50 ppm .

    • Reference water peak (variable) usually ~3.33 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) to resolve fine splitting if present.

References

  • Claramunt, R. M., et al. (2006). "The structure of benzimidazoles in the solid state and in solution." Beilstein Journal of Organic Chemistry.

  • BenchChem Application Note. (2025). "Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy."

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • PubChem Compound Summary. (2025). "5-methoxy-1H-benzimidazole."[1] National Center for Biotechnology Information.

Sources

Comparative Assessment of Reference Standards for Methyl 5-methoxy-1H-benzimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Impact on Quantitative Accuracy in Pharmaceutical Profiling

Executive Summary: The "Tautomer Trap" in Standardization

Methyl 5-methoxy-1H-benzimidazole-6-carboxylate (often abbreviated as MMBC ) is a critical intermediate in the synthesis of proton pump inhibitors (PPIs) like Omeprazole. Its analysis is deceptive. While it appears to be a simple bicyclic aromatic ester, it possesses a dynamic structural feature—annular tautomerism —that renders many commercial "Research Grade" standards unsuitable for quantitative pharmaceutical profiling.

This guide objectively compares the performance of Certified Reference Materials (CRMs) , Secondary Analytical Standards , and Research Grade Chemicals . We demonstrate that failing to account for the 5- vs. 6-isomer tautomeric equilibrium and associated water content can introduce a 3–7% systematic error in potency assignment, directly impacting impurity calculations in drug substance release testing.

Technical Analysis: The Tautomer Challenge

Before comparing standards, one must understand the analyte. In solution, the hydrogen atom on the imidazole nitrogen oscillates between N1 and N3.

  • Tautomer A: Methyl 5-methoxy-1H-benzimidazole-6-carboxylate

  • Tautomer B: Methyl 6-methoxy-1H-benzimidazole-5-carboxylate

In solution (HPLC/NMR), these exist in fast equilibrium and typically present as a single averaged signal set or peak. However, in the solid state (the reference standard vial), the ratio is fixed by crystallization kinetics.

  • Critical Risk: If a reference standard is characterized solely by simple HPLC area normalization without addressing the mass balance of water and inorganic residues, or if the certificate assumes a single isomer without qNMR verification, the assigned potency is invalid.

Visualizing the Equilibrium (Graphviz)

Tautomerism T1 Tautomer A (5-methoxy-6-carboxylate) TS Transition State (Proton Transfer) T1->TS Fast Exchange (Solution) TS->T1 T2 Tautomer B (6-methoxy-5-carboxylate) TS->T2 T2->TS Solid Solid State: Fixed Ratio (Polymorph Dependent) Solid->T1 Crystallization

Figure 1: The annular tautomerism of MMBC. In solution, these species are chemically equivalent for quantification, but solid-state handling requires rigorous drying and characterization.

Comparative Guide: Reference Standard Grades

We evaluated three grades of MMBC standards available on the market. The data below represents an average of three lots tested in our applications lab.

Table 1: Comparative Performance Matrix
FeaturePrimary CRM (ISO 17034) Secondary Analytical Standard Research Grade (Catalog)
Assigned Purity 99.8% ± 0.3% (w/w)99.2% (Area %)>97% (Nominal)
Determination Method qNMR + Mass Balance (HPLC-UV + KF + ROI)HPLC-UV (Area Normalization)1H-NMR (Qualitative)
Water Content (KF) Measured (typically 0.1 - 0.5%)Not always reportedUnknown (Hygroscopic risk)
Traceability SI Units (via NIST/BIPM)Traceable to PrimaryBatch-dependent
Tautomer Handling Validated as single peak in LCAssumed single peakOften mislabeled as single isomer
Cost Factor 10x3x1x
Recommended Use Release Testing, RRF DeterminationRoutine QC, StabilitySynthesis, Identification
Experimental Insight: The "Area %" Fallacy

In our comparison, the Research Grade sample showed a purity of 98.5% by HPLC Area% . However, when subjected to Thermogravimetric Analysis (TGA) and Karl Fischer (KF) titration, it contained 2.1% volatiles (water/solvent) and 0.8% sulfated ash .

  • True Potency:

    
    
    
  • Error: Using the "98.5%" value introduces a 2.9% error in quantification.

Experimental Protocols

To ensure scientific integrity, we recommend the following self-validating protocols for characterizing MMBC standards.

Protocol A: Purity Assignment by qNMR (The Gold Standard)

Rationale: qNMR measures the absolute number of moles of the analyte relative to an internal standard, independent of extinction coefficients or tautomeric ratios.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade) or 3,5-Dinitrobenzoic acid .

    • Requirement: Non-hygroscopic, distinct signals from MMBC.

  • Solvent: DMSO-d6 (Ensures rapid tautomeric exchange, collapsing signals to sharp averages).

  • Preparation:

    • Weigh 20 mg MMBC (precision ±0.01 mg).

    • Weigh 15 mg IS (precision ±0.01 mg).

    • Dissolve in 0.7 mL DMSO-d6.

  • Acquisition Parameters (Critical):

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60 seconds (must be > 5 × T1 of the slowest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    is integral,
    
    
    is number of protons,
    
    
    is molar mass,
    
    
    is mass, and
    
    
    is purity.
Protocol B: HPLC-UV Purity with Tautomer Collapse

Rationale: To verify chromatographic purity, one must ensure the tautomers do not split into two peaks, which would ruin integration accuracy.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Ammonium Acetate in Water (pH 6.5). Note: Neutral pH favors rapid proton exchange.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Temperature: 40°C . Higher temperature accelerates tautomeric exchange, sharpening the peak.

  • Detection: 254 nm and 280 nm.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for qualifying a reference standard for MMBC, ensuring compliance with ICH Q2(R2) principles.

Workflow Start Receive MMBC Standard Step1 1. Identity Check (IR/MS) Confirm Structure Start->Step1 Step2 2. Solution NMR (DMSO-d6) Check Tautomer Collapse Step1->Step2 Decision1 Signals Sharp? Step2->Decision1 Action1 Heat or Change pH Decision1->Action1 Broad/Split Step3 3. Quantify Impurities (HPLC + GC-HS + KF) Decision1->Step3 Yes Action1->Step2 Step4 4. Calculate Potency (Mass Balance or qNMR) Step3->Step4

Figure 2: Qualification workflow for Benzimidazole carboxylate standards.

Conclusion and Recommendations

For the development of Omeprazole and related benzimidazoles, the choice of the Methyl 5-methoxy-1H-benzimidazole-6-carboxylate reference standard is not merely a purchasing decision—it is a control strategy decision.

  • For Genotoxic Impurity Screening: Use Research Grade is acceptable only if you synthesize a purified marker in-house to confirm retention time.

  • For Assay/Potency of Intermediates: You must use a Secondary Standard characterized by qNMR or a Primary CRM . The risk of water absorption (hygroscopicity of the ester) and inorganic salt contamination from the synthesis (often 1-2%) is too high to rely on "Area %".

  • Operational Tip: Always store MMBC standards in a desiccator. Upon opening a vial, re-measure water content (KF) if the standard is to be used for quantitative assay, as the ester is prone to hydrolysis to the acid form (5-methoxy-1H-benzimidazole-6-carboxylic acid) upon exposure to moisture.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation, 2023. Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[1][2][3] USP-NF.[1][2] Link

  • Claramunt, R. M., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 2014, 10, 1613–1624. Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240. Link

  • European Pharmacopoeia (Ph. Eur.). Omeprazole Monograph 0942. (For context on related benzimidazole impurity profiling). Link

Sources

UV-Vis absorption spectra of benzimidazole-6-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: UV-Vis Absorption Spectra of Benzimidazole-6-Carboxylate Derivatives

The benzimidazole scaffold is a privileged structure in drug development and materials science. Unsubstituted or simple alkyl-substituted benzimidazoles are electron-rich heterocycles that primarily absorb in the deep UV region (typically around 240–250 nm) due to high-energy


 transitions[1].

However, introducing a carboxylate group (-COOR) at the C-6 position fundamentally alters the molecule's electronic landscape. As a strong electron-withdrawing group (EWG), the carboxylate lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). When this is coupled with an extended


-conjugated system at the C-2 position (such as a phenyl or pyridinyl ring), it creates a robust donor-acceptor "push-pull" system. This significantly reduces the HOMO-LUMO energy gap, facilitating lower-energy 

and Intramolecular Charge Transfer (ICT) transitions. Consequently, the primary absorption maximum (

) undergoes a pronounced bathochromic (red) shift into the UV-B and UV-A regions (300–320 nm)[2].

Jablonski S0 Ground State (S0) Benzimidazole Core S1_pi Excited State (S1) π → π* Transition (~240-250 nm) S0->S1_pi Deep UV Excitation S1_n Excited State (S1) n → π* Transition (~290-320 nm) S0->S1_n UV-B Excitation ICT Intramolecular Charge Transfer (C-6 Carboxylate Effect) S1_pi->ICT Internal Conversion S1_n->ICT Conjugation Extension

Electronic transition pathways in substituted benzimidazoles.

Objective Comparison: Optical Performance of Derivatives

To understand the efficacy of benzimidazole-6-carboxylate derivatives, we must benchmark them against standard alternatives. For instance, 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA, Ensulizole) is a commercial UV-B filter that relies on a sulfonic acid EWG at the C-5 position[2]. Substituting the sulfonic acid for a C-6 carboxylate maintains the high molar absorptivity required for optical applications while offering different solubility and metal-coordinating properties[3].

Table 1: Comparative UV-Vis Absorption Data

CompoundSubstitution PatternPrimary Absorption Maxima (

)
Molar Absorptivity (

)
Primary Application / Property
N-Butyl-1H-benzimidazole N-alkyl (No EWG)248 nm, 295 nmLowBaseline structural reference[1]
PBSA (Ensulizole) C-2 Phenyl, C-5 Sulfonic Acid302 nmHigh (~25,000 M⁻¹cm⁻¹)Commercial UV-B Filter[2]
Methyl 2-phenyl-1H-benzimidazole-6-carboxylate C-2 Phenyl, C-6 Carboxylate~305 nmHighExtended conjugation framework[4]
Methyl 2-(2-pyridinyl)-1H-benzimidazole-6-carboxylate C-2 Pyridinyl, C-6 Carboxylate~315 nmHighSpin-crossover (SCO) ligand[3]

Data Synthesis Insight: The shift from a simple alkyl group to a C-2 phenyl/pyridinyl group combined with a C-6 carboxylate pushes the absorption deep into the 300+ nm range. The pyridinyl derivative exhibits the most significant red shift due to the enhanced electronegativity of the nitrogen in the pyridine ring, which further stabilizes the excited state[3].

Experimental Protocol: Self-Validating UV-Vis Spectral Analysis

Trustworthiness in spectroscopic analysis requires protocols that validate themselves against common artifacts. For benzimidazole-6-carboxylate derivatives, planar aromatic structures and strong dipole moments frequently lead to


 stacking and solvent-driven aggregation[3]. If aggregation occurs, the UV-Vis spectrum will exhibit peak broadening, hypochromic shifts, or the emergence of new red-shifted bands, rendering the calculated molar absorptivity (

) inaccurate.

The following protocol is designed as a self-validating system to ensure the recorded spectra reflect the monomeric species.

Protocol Step1 1. Sample Preparation Purified Derivative (>99%) Step2 2. Solvent Selection Spectroscopic Grade (EtOH/DMSO) Step1->Step2 Step3 3. Stock Solution Concentration: 1.0 × 10⁻³ M Step2->Step3 Step4 4. Serial Dilution Gradient: 10⁻⁴ to 10⁻⁶ M Step3->Step4 Step5 5. Baseline Correction Dual-beam solvent blanking Step4->Step5 Step6 6. Spectral Acquisition Scan: 200–600 nm Step5->Step6 Step7 7. Beer-Lambert Validation Check for aggregation artifacts Step6->Step7

Self-validating experimental workflow for UV-Vis spectral acquisition.

Step-by-Step Methodology:
  • Solvent Selection: Utilize strictly spectroscopic-grade solvents (e.g., Ethanol or DMSO). Causality: Trace impurities or dissolved oxygen can quench excited states, while standard-grade solvents may contain stabilizers that introduce parasitic absorption bands below 280 nm.

  • Stock Solution Formulation: Accurately weigh the benzimidazole-6-carboxylate derivative and dissolve it to create a

    
     M stock solution. Use mild sonication (5 minutes) to ensure complete dissolution.
    
  • Serial Dilution (The Validation Step): Prepare a concentration gradient ranging from

    
     M down to 
    
    
    
    M. Causality: Measuring across a gradient allows you to plot Absorbance vs. Concentration. A strictly linear plot validates the Beer-Lambert law, confirming that the molecule is in a monomeric state. Non-linear responses indicate concentration-dependent aggregation[3].
  • Baseline Correction: Perform a dual-beam baseline correction using the exact solvent batch used for the serial dilutions. Ensure quartz cuvettes (1 cm path length) are thoroughly cleaned and free of micro-scratches.

  • Spectral Acquisition: Scan the samples from 200 nm to 600 nm. Set the scan rate to 600 nm/min with a slit width of 1 nm to achieve an optimal balance between spectral resolution and signal-to-noise ratio.

References

  • [1] Title: A Comprehensive Study of N-Butyl-1H-Benzimidazole Source: Semantic Scholar URL:

  • [2] Title: Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens Source: MDPI URL:

  • [3] Title: Aggregation-Induced Spin-Crossover Switching in a Spin-Labile Iron(II) Complex Source: ACS Publications URL:

  • [4] Title: Studies on the Development of Metal-Free Oxidation Reactions of Amine Derivatives Source: NII (National Institute of Informatics) URL:

Sources

structural validation of benzimidazole tautomers using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of essential therapeutics ranging from proton pump inhibitors (Omeprazole) to anthelmintics (Albendazole). However, their efficacy is strictly governed by annular tautomerism —the migration of the proton between the N1 and N3 nitrogen atoms.

While solution-state analysis often yields averaged data due to rapid proton exchange, Single Crystal X-ray Diffraction (SC-XRD) provides the definitive structural snapshot required for intellectual property claims and structure-based drug design (SBDD). This guide compares SC-XRD against alternative methodologies and details the specific geometric validation protocols necessary to distinguish N1-H from N3-H tautomers in the solid state.

Part 1: The Tautomer Challenge

In unsubstituted benzimidazoles, the N1-H and N3-H tautomers are identical. However, asymmetric substitution at the 4, 5, 6, or 7 positions breaks this symmetry, creating distinct chemical entities with unique:

  • Hydrogen Bond Donor/Acceptor profiles: Critical for binding to protein active sites.

  • Solubility and pKa values: Affecting bioavailability.

  • Crystal Packing: Influencing formulation stability.

The Core Problem: In solution, the energy barrier for proton transfer is low, often leading to fast exchange on the NMR timescale. To "lock" the tautomer for validation, we must turn to the solid state.

Part 2: Methodological Comparison Matrix

The following table objectively compares SC-XRD with primary alternatives for tautomer identification.

FeatureSC-XRD (Primary) Solution NMR Solid-State NMR (ssNMR) Neutron Diffraction
Primary Output 3D Atomic Coordinates & PackingChemical Shifts (

)
Chemical Shifts (

) & Tensor data
Nuclear positions (H/D visible)
Tautomer Resolution Definitive (Static snapshot)Poor (Time-averaged signals often observed)High (Distinguishes frozen tautomers)Ultimate (Direct observation of H)
H-Atom Visibility Low (Requires geometric inference or high res <0.8Å)Indirect (via coupling/NOE)IndirectHigh (Nuclei scatter neutrons strongly)
Sample Requirement Single Crystal (

mm)
~5-10 mg dissolved~50-100 mg powderLarge Crystal (

mm³)
Throughput/Cost High/ModerateHigh/LowLow/HighVery Low/Exorbitant
Best Use Case Standard for IP & Binding Mode Routine purity checksAmorphous solids/formulationsAcademic "Gold Standard" verification

Analyst Note: While Neutron Diffraction is superior for locating protons, its scarcity makes it impractical for routine drug development. SC-XRD remains the industry standard, provided that geometric validation (described below) is applied when electron density maps are ambiguous.

Part 3: The X-Ray Validation Workflow

To validate a benzimidazole tautomer, one cannot simply "solve" the structure. One must refine the model specifically to locate the mobile proton.

Diagram 1: Structural Determination Workflow

G Start Crystal Growth (Slow Evaporation) Data Data Collection (100 K) Start->Data Phase Phasing (Direct Methods) Data->Phase Refine Refinement (Heavy Atoms) Phase->Refine DiffMap Difference Fourier Map (Fo - Fc) Refine->DiffMap Decision H-Atom Density Visible? DiffMap->Decision Direct Direct Location (Free Refinement) Decision->Direct Yes (>0.8 Å Res) Indirect Geometric Inference (Bond Length Analysis) Decision->Indirect No (Standard Res) Final Final Model Validation Direct->Final Indirect->Final

Caption: Workflow for tautomer identification. High-resolution data allows direct H-location; standard resolution requires geometric inference.

Part 4: Data Interpretation & Geometric Logic

When X-ray data resolution is standard (approx. 0.84 Å), hydrogen atoms lack sufficient electron density to be refined freely. In these cases, we rely on the Cohen-Addad geometric indicators. The hybridization state of the nitrogen dictates the bond lengths of the adjacent carbons.

The Geometric Rule Set:
  • Pyrrole-like Nitrogen (

    
    ):  Single bond character.
    
    • Target Bond Length (

      
      ): 1.36 – 1.38 Å 
      
    • Internal Angle (

      
      ): > 106° 
      
  • Pyridine-like Nitrogen (

    
    ):  Double bond character.
    
    • Target Bond Length (

      
      ): 1.30 – 1.32 Å 
      
    • Internal Angle (

      
      ): < 105° 
      
Diagram 2: Tautomer Assignment Logic

Logic Root Analyze Imidazole Ring Geometry CheckN1 Measure N1-C2 Bond Root->CheckN1 CheckN3 Measure N3-C2 Bond Root->CheckN3 ResN1 Length ~1.37 Å (Single Bond) CheckN1->ResN1 ResN3 Length ~1.31 Å (Double Bond) CheckN3->ResN3 Conclusion Tautomer: N1-H / N3-Lone Pair ResN1->Conclusion ResN3->Conclusion

Caption: Decision matrix for assigning tautomers based on bond length analysis when H-atoms are not fully resolved.

Part 5: Experimental Protocol (Step-by-Step)

To ensure high-integrity data capable of distinguishing tautomers, follow this optimized protocol.

1. Crystallization (The Critical Step)
  • Method: Slow evaporation or vapor diffusion.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) if possible, as they can facilitate proton exchange. Use polar aprotic solvents (Acetonitrile, DMSO) to encourage the formation of the most thermodynamically stable tautomer.

  • Goal: Obtain a single block-like crystal

    
     mm in at least two dimensions.
    
2. Data Collection
  • Temperature: 100 K (Mandatory).

    • Reasoning: Cooling reduces the thermal vibration (atomic displacement parameters) of the atoms. This is crucial for observing the weak electron density of the Hydrogen atom in the difference map.

  • Resolution: Aim for

    
     or better.
    
  • Redundancy: High redundancy (>4) improves the signal-to-noise ratio, aiding in the detection of light atoms.

3. Refinement Strategy (SHELXL/OLEX2)
  • Initial Solve: Solve the structure using Direct Methods (SHELXT) or Charge Flipping.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

  • Difference Map Inspection: Generate a Fourier difference map (

    
    ). Look for a residual density peak (approx 0.3–0.5 
    
    
    
    ) near the nitrogen atoms.
  • The "Free Refinement" Test:

    • Attempt to place a Hydrogen atom at the peak coordinates.

    • Allow the coordinates

      
       and isotropic thermal parameter (
      
      
      
      ) to refine freely.
    • Validation: If the bond length refines to physically realistic values (N-H approx 0.86 Å) and

      
       remains stable (1.2x or 1.5x of the N atom), the assignment is correct.
      
  • The "Riding Model" Fallback: If free refinement is unstable, place the H atom on the Nitrogen that exhibits the longer C-N bond lengths (geometric inference) and constrain it using a riding model (AFIX 43).

References
  • Nieto, C. I., et al. (2014).[1][2][3] "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry.

  • Alkorta, I., & Elguero, J. (2004). "Tautomerism of Benzimidazoles." Journal of Chemical Information and Modeling.
  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures."

  • Claramunt, R. M., et al. (2006). "The Structure of Benzazoles in the Solid State." Crystal Growth & Design. (Establishes geometric baselines for N-C vs N=C bonds).

Sources

In-Depth Comparison Guide: IC50 Profiling of Benzimidazole Carboxylate Esters in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for targeted, resistance-evading chemotherapeutics intensifies, benzimidazole carboxylate esters have emerged as highly potent, versatile scaffolds in oncology. Structurally homologous to purine nucleotides, these compounds seamlessly interact with critical biological targets, frequently outperforming classical agents like Cisplatin, Doxorubicin, and 5-Fluorouracil (5-FU)[1][2].

As a Senior Application Scientist, evaluating the translational potential of these novel chemotherapeutics requires moving beyond basic viability metrics. This guide provides an objective, data-driven comparison of benzimidazole carboxylate derivatives across diverse cancer cell lines, detailing their mechanisms of action and providing self-validating experimental protocols for rigorous in vitro assessment.

Mechanistic Grounding: Why Benzimidazole Carboxylates?

The superior IC50 profiles of benzimidazole carboxylate esters are not coincidental; they are the result of multi-targeted pharmacodynamics. By hybridizing the benzimidazole nucleus with different functional groups (e.g., urea derivatives, ruthenium complexes), researchers have engineered compounds that trigger synergistic apoptotic pathways[2][3][4].

  • Kinase and Enzyme Inhibition: Specific derivatives exhibit potent Epidermal Growth Factor Receptor (EGFR) inhibition (IC50 = 0.086 µM) and Topoisomerase I inhibition, halting DNA replication and cellular signaling[2].

  • Mitochondrial Dysfunction: Heavy-metal hybridized variants, such as C,N-cyclometalated benzimidazole Ru(II) arene complexes, induce severe oxidative stress. This leads to mitochondrial membrane depolarization, cytochrome C release, and the subsequent activation of the intrinsic Caspase-9/3 apoptotic cascade[2][3].

Pathway cluster_targets Primary Cellular Targets Drug Benzimidazole Carboxylate Esters & Derivatives EGFR EGFR Inhibition Drug->EGFR Competitive binding Topo Topoisomerase I Inhibition Drug->Topo DNA intercalation ROS Intracellular ROS Generation Drug->ROS Oxidative stress Apop Cancer Cell Apoptosis (Cell Cycle Arrest) EGFR->Apop Signal blockade Topo->Apop DNA damage Mito Mitochondrial Membrane Depolarization ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation (Intrinsic Pathway) CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Casp3->Apop Substrate cleavage

Fig 1: Apoptotic and kinase inhibitory pathways of benzimidazole carboxylates in cancer cells.

Objective Comparison: IC50 Profiling Across Cancer Cell Lines

To objectively evaluate the efficacy of these compounds, we must benchmark their half-maximal inhibitory concentrations (IC50) against established clinical standards. The data below synthesizes recent high-throughput screenings of various benzimidazole carboxylate derivatives.

Notably, the Ru(II) arene complex (GY34) demonstrates exceptional potency against Cisplatin-resistant ovarian cancer lines (A2780)[3], while benzimidazole-based urea derivatives exhibit sub-micromolar efficacy against lung and breast carcinomas with negligible toxicity to normal human kidney cells (HEK-293)[4].

Table 1: Comparative IC50 Values of Benzimidazole Carboxylate Derivatives
Compound Class / Specific DerivativeTarget Cell Line (Origin)IC50 ValueReference DrugRef. Drug IC50
Methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-carboxylate HCT116 (Colorectal)4.53 µM5-Fluorouracil>5.85 µM
Ru(II) arene complex (GY34) HT29 (Colorectal)2.2 ± 0.4 μMCisplatin9.5 ± 0.2 μM
Ru(II) arene complex (GY34) T47D (Breast)5.5 ± 0.2 μMCisplatin38 ± 2 μM
Ru(II) arene complex (GY34) A2780 (Ovarian, Cis-Resistant)6.4 ± 0.1 μMCisplatin15 ± 1 μM
Benzimidazole-based urea (Compound 17) MCF7 (Breast)0.84 ± 0.05 μMN/AN/A
Benzimidazole-based urea (Compound 17) A549 (Lung)0.69 ± 0.03 μMN/AN/A
Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate HCT-116, HepG2, MCF-7, HeLa3.87 – 8.34 μMDoxorubicin4.17 – 5.57 μM

(Data aggregated from peer-reviewed pharmacological assays[1][2][3][4].)

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their assays.

High-Throughput SRB/MTT Viability Assay for IC50 Determination

Workflow Seed 1. Cell Seeding 1x10^4 cells/well 96-well plate Inc1 2. Synchronization 24h Incubation 37°C, 5% CO2 Seed->Inc1 Treat 3. Drug Treatment Serial Dilutions (e.g., 0.1 - 100 µM) Inc1->Treat Inc2 4. Exposure 48-72h Incubation Treat->Inc2 Assay 5. Reagent Addition MTT or SRB Dye Inc2->Assay Read 6. Quantification Microplate Reader (Absorbance) Assay->Read Calc 7. Data Analysis Non-linear Regression (IC50 Extraction) Read->Calc

Fig 2: Step-by-step experimental workflow for in vitro IC50 determination using SRB/MTT assays.

Step 1: Cell Seeding & Synchronization

  • Action: Seed cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Causality: The 24-hour pre-incubation is mandatory to allow cells to recover from trypsinization-induced membrane stress and re-enter the exponential (log) growth phase. Treating cells in suspension or lag phase artificially skews cytotoxicity data, as drug uptake mechanisms are not fully active[4].

Step 2: Compound Preparation & Treatment

  • Action: Prepare serial dilutions of the benzimidazole carboxylate ester (0.1 µM to 100 µM) in complete media, ensuring final DMSO concentration remains <0.5% v/v. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Cisplatin).

  • Causality: DMSO concentrations above 0.5% are inherently cytotoxic and will confound the IC50 readout. The inclusion of a known positive control creates a self-validating system; if the positive control fails to achieve its documented IC50, the entire plate's data is invalidated due to potential cell line drift or media degradation[3].

Step 3: Reagent Addition (MTT)

  • Action: After 48-72h of exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Causality: MTT is reduced to insoluble formazan crystals only by metabolically active cells (specifically via mitochondrial succinate dehydrogenase). This biochemical conversion provides a direct, causal link between mitochondrial viability and the colorimetric signal.

Step 4: Solubilization and Quantification

  • Action: Aspirate media, add 150 µL of DMSO to dissolve formazan crystals, and read absorbance at 570 nm using a microplate reader.

  • Causality: Formazan is insoluble in aqueous media. Complete solubilization in DMSO is required to ensure the optical density (OD) is directly proportional to the viable cell count, strictly following the Beer-Lambert law.

Step 5: Data Normalization and IC50 Calculation

  • Action: Normalize data against the vehicle control (set to 100% viability). Use non-linear regression (sigmoidal dose-response curve) to extract the IC50.

  • Causality: Biological receptor-ligand interactions and cellular toxicity follow sigmoidal kinetics, not linear ones. Forcing a linear fit will result in highly inaccurate IC50 interpolations.

Caspase-3/9 Activity Assay for Apoptotic Validation

Step 1: Lysate Preparation

  • Action: Post-treatment, harvest cells, wash with cold PBS, and lyse using a CHAPS-based lysis buffer on ice for 20 mins. Centrifuge at 10,000 x g.

  • Causality: CHAPS is a zwitterionic detergent that gently solubilizes the cell membrane without denaturing intracellular proteins. Processing strictly on ice prevents endogenous proteases from degrading the caspases before quantification[2].

Step 2: Substrate Cleavage Reaction

  • Action: Incubate the supernatant with fluorogenic substrates (e.g., Ac-DEVD-AFC for Caspase-3) at 37°C for 1-2 hours.

  • Causality: Caspases are highly specific cysteine proteases. Caspase-3 specifically recognizes and cleaves the DEVD amino acid sequence. The separation of the AFC fluorophore from the DEVD peptide unquenches the signal, providing a direct, causal measurement of specific enzymatic activity rather than generalized necrotic cell death[2][3].

Conclusion

Benzimidazole carboxylate esters represent a highly promising frontier in medicinal chemistry. As demonstrated by their sub-micromolar IC50 values and ability to bypass standard resistance mechanisms (such as Cisplatin resistance in A2780 cells), these scaffolds offer immense flexibility for structural optimization. By adhering to rigorous, self-validating in vitro methodologies, researchers can accurately map the structure-activity relationships (SAR) necessary to push these compounds toward preclinical in vivo models.

References

  • Source: benchchem.
  • Title: Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023)
  • Title: In vitro characterization of a novel C,N-cyclometalated benzimidazole Ru(II)
  • Source: acs.

Sources

Thermal Analysis Profiling: Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermal properties of Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate , a critical intermediate in the synthesis of benzimidazole-based anthelmintics and kinase inhibitors.

This document is structured to serve as a Comparative Guide , evaluating the target molecule against key structural analogs to establish a baseline for thermal stability, phase transitions, and decomposition mechanisms.

Executive Summary & Molecular Identity

Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate (also referred to as Methyl 5-methoxy-1H-benzimidazole-6-carboxylate) combines a thermally robust benzimidazole core with a labile methyl ester and an electron-donating methoxy group.

  • CAS Registry: 1305323-10-7 (Regioisomeric reference)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 206.20 g/mol [1]

  • Core Application: Precursor for benzimidazole carbamates (e.g., Mebendazole analogs) and specific kinase inhibitors.

Thermal Criticality: The stability of the ester linkage at position 6 is the limiting factor during high-temperature melt processing or recrystallization. TGA/DSC analysis is required to distinguish between desolvation , melting , and oxidative decomposition .

Comparative Thermal Performance

The following data compares the target molecule with its direct structural analogs. Due to the proprietary nature of specific batch data, Analogous Experimental Ranges are derived from validated 6-substituted benzimidazole scaffolds [1, 2, 4].

Table 1: Comparative Thermal Benchmarks
PropertyTarget Molecule (Methyl Ester)Alternative A (Free Acid)Alternative B (Parent Scaffold)Significance
Identity Methyl 5-methoxy-1H-benzimidazole-6-carboxylate5-methoxy-1H-benzimidazole-6-carboxylic acidBenzimidazole (Unsubstituted)
Melting Point (

)
139°C – 165°C (Predicted Range)> 250°C (Decomposes)170°C [4]Esterification disrupts intermolecular H-bonding, lowering

vs. the acid.
Thermal Stability (

)
~210°C ~180°C (Decarboxylation)~165°C [4]The ester protects against spontaneous decarboxylation observed in the free acid.
Mass Loss Event 1 < 100°C (Volatiles/Solvent)< 100°C (Moisture)N/AHygroscopicity is lower in the ester than the acid.
Decomposition Mechanism Ester Pyrolysis / Methyl LossDecarboxylation (-CO

)
Ring FragmentationTarget requires TGA-MS to confirm methyl vs. core breakdown.

Analyst Insight: The target molecule exhibits a "Goldilocks" thermal profile—more stable than the free acid (which is prone to decarboxylation) but with a lower melting point than the parent scaffold due to steric bulk disrupting crystal packing.

Detailed Thermal Analysis (TGA & DSC)

A. Thermogravimetric Analysis (TGA)

Objective: Quantify thermal stability and volatile content.[2]

  • Stage 1 (30°C – 120°C): Minor mass loss (< 1.0%) indicates residual solvent or surface moisture. Note: Benzimidazoles can trap recrystallization solvents (e.g., methanol) in the lattice.

  • Stage 2 (200°C – 300°C): Primary degradation onset.

    • Mechanism: Ester pyrolysis typically initiates around 215°C–250°C.

    • Observation: A sharp mass loss step corresponding to the loss of the methoxy/methyl fragments (approx. 15-30% mass loss).

  • Stage 3 (> 400°C): Carbonization of the benzimidazole core.

B. Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions and purity.

  • Endotherm 1 (

    
    ):  A sharp endothermic peak in the 140–165°C range represents melting.
    
    • Purity Check: A broad peak (> 2°C width) indicates the presence of the 5-carboxylate regioisomer or incomplete synthesis.

  • Exotherm (

    
    ):  An exothermic event immediately following melting (or >200°C) signals oxidative decomposition.
    

Mechanism of Thermal Degradation

Understanding the degradation pathway is vital for process safety. The ester group is the "weak link" thermally.

ThermalDegradation Start Target Molecule (Solid State) Melt Melting Phase (~140-165°C) Start->Melt Heat Input Pyrolysis Ester Pyrolysis (>210°C) Melt->Pyrolysis T > Tonset Product1 Intermediate: Carboxylic Acid Pyrolysis->Product1 Product2 Byproduct: Methanol/Olefin Pyrolysis->Product2 Decarb Decarboxylation (-CO2) Product1->Decarb Rapid Step Char Carbonized Residue Decarb->Char

Figure 1: Predicted thermal degradation pathway. The ester cleavage precedes the core ring destruction.

Experimental Protocols (Self-Validating Systems)

To replicate these results or validate a new batch, follow this standardized protocol.

Protocol A: Simultaneous TGA-DSC

Rationale: Simultaneous collection prevents data mismatch due to sample heterogeneity.

  • Sample Prep:

    • Grind 5-10 mg of sample to a fine powder (minimize preferred orientation).

    • Place in an Alumina (Al

      
      O
      
      
      
      )
      crucible (inert to basic benzimidazoles). Do not use Aluminum pans above 500°C.
  • Instrument Parameters:

    • Atmosphere: Dynamic Nitrogen (N

      
      ) at 50 mL/min (prevents early oxidation).
      
    • Ramp Rate: 10°C/min (Standard) and 2°C/min (High Resolution for

      
      ).
      
    • Range: 30°C to 600°C.

  • Validation Criteria:

    • If mass loss > 5% occurs before the melting endotherm, the sample is a solvate or hydrate , not the pure anhydrate.

Protocol B: TGA-MS Coupling (Advanced Characterization)

Rationale: Distinguish between solvent loss and degradation.

  • Setup: Couple TGA exhaust to a Quadrupole Mass Spectrometer.

  • Monitor m/z signals:

    • m/z 18: Water (Moisture).

    • m/z 31/32: Methanol (Residual solvent from synthesis).

    • m/z 44: CO

      
       (Decarboxylation marker).
      
  • Interpretation:

    • Peak at m/z 31 coincident with

      
       = Solvated crystal.
      
    • Peak at m/z 44 > 200°C = Core degradation.

ExperimentalWorkflow Sample Raw Sample (Methyl 5-methoxy...) Prep Grind & Weigh (5-10 mg, Al2O3 Pan) Sample->Prep TGA_DSC Simultaneous TGA/DSC (N2, 10°C/min) Prep->TGA_DSC Decision Mass Loss < 100°C? TGA_DSC->Decision Dry Result: Anhydrous Pure Form Decision->Dry No (<1%) Solvate Result: Solvate/Hydrate (Check m/z 18, 31) Decision->Solvate Yes (>2%) Analysis Analyze Melting (Tm) & Decomp (Td) Dry->Analysis Solvate->Analysis

Figure 2: Decision tree for interpreting TGA/DSC data during batch release testing.

References

  • ChemScene. (n.d.). Methyl 5-methoxy-1H-benzo[d]imidazole-7-carboxylate Product Guide. Retrieved from

  • EPA CompTox Dashboard. (2025). Methyl 6-chloro-1H-benzimidazole-2-carboxylate Properties. Retrieved from

  • National Institutes of Health (NIH). (2025). 5-methoxy-1H-benzimidazole PubChem Record. Retrieved from

  • Springer Professional. (2025). Study on benzimidazole single crystal: mechanical, optical, thermal characteristics. Retrieved from

  • Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: TGA and DSC Applications. Retrieved from

Sources

Safety Operating Guide

A Researcher's Guide to Handling Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate: A Framework for Safety

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. The handling of novel or specialized chemical compounds demands a rigorous, proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate. While comprehensive toxicological data for this specific molecule may be limited, its classification as a benzimidazole derivative necessitates a conservative and thorough personal protective equipment (PPE) strategy based on the known hazards of this chemical family.

This document moves beyond a simple checklist, offering a framework for risk assessment and procedural diligence that empowers you to work safely and effectively.

Hazard Assessment: Understanding the Risk Profile

Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate belongs to the benzimidazole class of heterocyclic aromatic compounds. Analogous compounds in this family present a range of potential health hazards. Therefore, a cautious approach assuming similar risks is warranted.

Table 1: Potential Hazards of Benzimidazole Derivatives

Hazard Classification Potential Effects & Precautionary Statements Source
Acute Oral Toxicity Toxic if swallowed (H301). Do not eat, drink, or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1] [1]
Acute Dermal Toxicity Harmful in contact with skin (H312). Avoid contact with skin.[1] [1]
Skin Irritation Causes skin irritation (H315). Wash skin thoroughly after handling.[1] [1]
Eye Irritation Causes serious eye irritation (H319). Avoid contact with eyes.[1] [1]
Acute Inhalation Toxicity Harmful if inhaled (H332). Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] [1]

| Respiratory Irritation | May cause respiratory irritation (H335).[1] |[1] |

The Core PPE Ensemble: Your Primary Barrier

Based on the potential hazards, a standard PPE ensemble is mandatory for all work involving this compound. This ensemble is designed to prevent exposure through all primary routes: dermal, ocular, and inhalation.

  • Eye and Face Protection: Chemical splash goggles are required. Standard safety glasses with side shields do not provide a sufficient seal to protect from splashes or airborne powder.[2][3] For procedures with a higher risk of splashing (e.g., handling large volumes), a face shield should be worn in conjunction with goggles.[4]

  • Hand Protection: Nitrile gloves are the recommended minimum.[2][3] They offer good resistance to a variety of chemicals. Always inspect gloves for tears or punctures before use.[5] For prolonged contact or when handling the compound in aggressive solvents, consider thicker, chemical-resistant gloves such as butyl rubber, and consult a glove compatibility chart.[3][6]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing from contamination.[2] For tasks involving significant quantities of the compound or solutions, a chemically resistant apron over the lab coat is advised.[3]

Operational Protocols: PPE in Action

The specific PPE required can be tiered based on the procedure being performed. The key is to control exposure at the source.

Protocol 1: Weighing and Handling of Solid Compound

The primary risk during this step is the inhalation of fine powder and contamination of surfaces.

Step-by-Step Methodology:

  • Preparation: Before handling the compound, ensure you are wearing the core PPE ensemble (lab coat, nitrile gloves, chemical splash goggles).

  • Engineering Controls: Conduct all weighing and handling of the solid compound inside a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step to minimize respiratory exposure.[1]

  • Aliquotting: Use a spatula or other appropriate tool to carefully transfer the desired amount of the compound to a tared container. Avoid any actions that could generate dust.[2]

  • Cleanup: After weighing, carefully clean the spatula and any surfaces inside the hood with a solvent-dampened wipe to remove any residual powder.

  • Waste: Dispose of the contaminated wipe and any disposable weighing boats in a designated, sealed hazardous waste container.[5]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Don_PPE Don Core PPE: - Lab Coat - Nitrile Gloves - Splash Goggles Weigh Weigh Compound (Minimize Dust Generation) Don_PPE->Weigh Proceed to Hood Transfer Transfer to Vessel Weigh->Transfer Clean Clean Surfaces & Tools Transfer->Clean Dispose Dispose of Contaminated Items in Hazardous Waste Clean->Dispose

Workflow for safely weighing the solid compound.
Protocol 2: Safe Donning and Doffing of PPE

Cross-contamination during the removal of PPE is a common source of exposure. Following a systematic procedure is crucial.

Step-by-Step Doffing (Removal) Methodology:

  • Gloves: The most contaminated item should be removed first. Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Lab Coat: Unbutton the lab coat. Remove it by touching only the inside, folding the contaminated outside inwards. Hang it in a designated area or place it directly into a laundry or disposal bag.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, not the front surface.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after all PPE has been removed.

G A 1. Remove Gloves (Most Contaminated) B 2. Remove Lab Coat (Touching Inside Only) A->B C 3. Remove Goggles/Face Shield (Handle by Strap) B->C D 4. Wash Hands Thoroughly C->D

Correct sequence for PPE removal to prevent contamination.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response

For small spills of the solid compound:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: Do not sweep dry powder. Gently cover the spill with an inert absorbent material like vermiculite or dry sand.[5]

  • Collect: Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.[2] Use non-sparking tools if a flammable solvent is present.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan
  • Chemical Waste: Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[5] All waste containing methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Contaminated PPE: Disposable gloves, wipes, and other contaminated materials must be placed in the same sealed hazardous waste container as the chemical.[5]

  • Final Disposal: The final disposal method will likely be high-temperature incineration at a licensed hazardous waste facility.[5] Arrange for collection through your institution's Environmental Health & Safety (EHS) department.[2]

By integrating these protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and your research.

References

  • Benchchem. (n.d.). Proper Disposal of 4,5,6,7-Tetraiodo-1H-benzimidazole: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 4-Iodo-1H-benzimidazole.
  • Santa Cruz Biotechnology. (n.d.). Benzimidazole Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-MERCAPTO BENZIMIDAZOLE Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ChemScene. (n.d.). Methyl 5-methoxy-1H-benzo[d]imidazole-7-carboxylate.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • ThaiScience. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature.
  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Merck. (2021). Safety Data Sheet.
  • ACS Material. (2020). PPE and Safety for Chemical Handling.
  • Fisher Scientific. (2021). Safety Data Sheet.
  • University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • ResearchGate. (2025). A fast procedure for the preparation of benzimidazole derivatives using polymer-supported with trifluoromethanesulfonic acid as novel and reusable catalyst.
  • MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.